molecular formula C23H14ClF3N4 B2848523 BMT-145027 CAS No. 2018282-44-3

BMT-145027

Cat. No.: B2848523
CAS No.: 2018282-44-3
M. Wt: 438.84
InChI Key: UXLUNMKSQUMWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMT-145027 is a useful research compound. Its molecular formula is C23H14ClF3N4 and its molecular weight is 438.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-4-cyclopropyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3N4/c24-17-9-8-14(10-16(17)23(25,26)27)21-19-18(12-6-7-12)15(11-28)20(29-22(19)31-30-21)13-4-2-1-3-5-13/h1-5,8-10,12H,6-7H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLUNMKSQUMWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC3=NNC(=C23)C4=CC(=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BMT-145027: A Technical Guide to a Novel Positive Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-145027 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It exhibits no inherent agonist activity, offering a sophisticated mechanism for enhancing endogenous glutamatergic signaling.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed protocols for its characterization, and insights into its mechanism of action. The information presented is intended to support further research and development of this and similar compounds for potential therapeutic applications in neurological and psychiatric disorders.

Introduction to this compound and mGluR5 Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of central nervous system (CNS) disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators of mGluR5, such as this compound, represent a promising therapeutic strategy. Unlike orthosteric agonists, PAMs do not directly activate the receptor but instead bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate. This mechanism allows for a more nuanced modulation of glutamatergic signaling, preserving the spatial and temporal dynamics of natural neurotransmission.

This compound, a member of the 1H-pyrazolo[3,4-b]pyridine chemical series, has been identified as a potent mGluR5 PAM with no intrinsic agonist activity.[1] Notably, binding studies have indicated that this compound does not interact with the well-characterized allosteric sites bound by MPEP and CPPHA, suggesting a novel mode of allosteric modulation.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

ParameterValueDescriptionReference
EC50 47 nMPotency in potentiating glutamate-induced response at mGluR5.
IC50 >10 µM (in competition binding assay with [3H]-MethoxyPyEP)Indicates lack of direct competition with ligands binding to the MPEP site.
Inherent Agonist Activity None observed up to 16 μMDemonstrates that this compound does not activate mGluR5 in the absence of glutamate.
In Vivo Efficacy (Novel Object Recognition) Significant effect at 30 mg/kg (i.p. in mice)Demonstrates cognitive-enhancing effects in a preclinical model.
Plasma Concentration at Efficacious Dose 2800 nM (at 30 mg/kg in mice)Provides a pharmacokinetic benchmark for in vivo studies.

Signaling Pathways and Mechanism of Action

Activation of mGluR5 by glutamate initiates a cascade of intracellular signaling events. As a PAM, this compound enhances these glutamate-driven pathways. The primary signaling cascade involves the coupling of mGluR5 to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate a variety of downstream effectors, including ion channels and other kinases like the extracellular signal-regulated kinase (ERK), influencing synaptic plasticity and neuronal function.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds BMT145027 This compound (PAM) BMT145027->mGluR5 Potentiates Gq11 Gq/11 mGluR5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Effectors (e.g., ERK, Ion Channels) Ca2->Downstream Modulates PKC->Downstream Modulates

The phenomenon of "biased agonism" or "biased modulation" is an important consideration for mGluR5 PAMs. This refers to the ability of a modulator to preferentially enhance signaling through a subset of the receptor's downstream pathways. While the specific signaling bias of this compound has not been extensively reported, researchers should be aware that different PAMs can induce distinct signaling profiles, potentially leading to different physiological and therapeutic outcomes.

Detailed Experimental Protocols

In Vitro Characterization: Competition Binding Assay

This protocol is designed to determine if a test compound binds to the same allosteric site as a known radiolabeled ligand, in this case, a ligand for the MPEP site.

Objective: To assess the ability of this compound to displace the binding of [3H]-MethoxyPyEP from mGluR5.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Cell membrane preparation from the above cells

  • [3H]-MethoxyPyEP (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-hmGluR5 cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Increasing concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known MPEP-site ligand for non-specific binding).

    • A fixed concentration of [3H]-MethoxyPyEP (e.g., 5 nM).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the 96-well filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and allow to equilibrate for at least 8 hours.

  • Data Analysis: Measure the radioactivity in each vial using a microplate scintillation counter. Determine the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and determine the IC50 value using a non-linear regression four-parameter logistic equation.

Competition_Binding_Workflow start Start prep Prepare mGluR5 Membrane Suspension start->prep setup Set up 96-well Plate: - Buffer - this compound (or controls) - [³H]-MethoxyPyEP - Membranes prep->setup incubate Incubate at Room Temperature setup->incubate filtrate Rapid Filtration and Washing incubate->filtrate count Add Scintillation Cocktail and Count Radioactivity filtrate->count analyze Analyze Data: - Calculate Specific Binding - Determine IC₅₀ Value count->analyze end End analyze->end

In Vivo Efficacy: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Objective: To evaluate the effect of this compound on cognitive function in mice.

Materials:

  • Male mice (e.g., C57BL/6)

  • Open-field arena (e.g., 40 x 40 x 40 cm)

  • Two sets of identical objects (e.g., plastic or metal shapes, varying in texture and appearance but not size)

  • This compound

  • Vehicle control (e.g., saline with a solubilizing agent)

  • Video recording and analysis software (e.g., Cleversys)

Procedure:

  • Habituation (Day 1): Place each mouse individually into the empty open-field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.

  • Training/Familiarization (Day 2):

    • Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle to the mice 60 minutes prior to the training session.

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

    • Record the time spent actively exploring each object (e.g., sniffing or touching with the nose or forepaws).

  • Testing (Day 2, after a retention interval):

    • After a retention interval (e.g., 24 hours), return the mouse to the arena.

    • The arena now contains one of the familiar objects from the training session and one novel object. The position of the familiar and novel objects should be counterbalanced across animals.

    • Allow the mouse to explore for a set period (e.g., 5-10 minutes) and record the time spent exploring each object.

  • Data Analysis:

    • Calculate a discrimination index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

    • Compare the DI between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

NOR_Workflow start Start habituation Day 1: Habituation (Empty Arena) start->habituation dosing Day 2: Dosing (this compound or Vehicle) habituation->dosing training Day 2: Training (Two Identical Objects) dosing->training retention Retention Interval (e.g., 24 hours) training->retention testing Day 3: Testing (One Familiar, One Novel Object) retention->testing analysis Data Analysis: Calculate Discrimination Index testing->analysis end End analysis->end

Conclusion and Future Directions

This compound is a valuable research tool for investigating the therapeutic potential of mGluR5 positive allosteric modulation. Its distinct pharmacological profile, characterized by potentiation of glutamate signaling without direct agonism and a novel allosteric binding site, makes it a subject of significant interest. The data and protocols presented in this guide provide a foundation for researchers to further explore the mechanism of action and potential applications of this compound and similar molecules.

Future research should focus on:

  • Elucidating the precise allosteric binding site of this compound on the mGluR5 receptor.

  • Characterizing the potential for biased signaling and its implications for in vivo effects.

  • Expanding in vivo studies to a wider range of preclinical models of neurological and psychiatric disorders.

  • Investigating the structure-activity relationship of the 1H-pyrazolo[3,4-b]pyridine series to develop even more potent and selective mGluR5 PAMs.

By addressing these questions, the scientific community can continue to advance our understanding of mGluR5 pharmacology and develop novel therapeutics for debilitating CNS disorders.

References

The Role of BMT-145027 in Modulating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical regulator of synaptic plasticity. Positive allosteric modulators (PAMs) of mGluR5, which enhance the receptor's response to the endogenous ligand glutamate, represent a promising therapeutic avenue for cognitive disorders. This technical guide provides an in-depth overview of the role of mGluR5 in synaptic plasticity, with a focus on the pharmacological profile of BMT-145027, a potent and selective mGluR5 PAM. While direct electrophysiological data on this compound's effect on synaptic plasticity are not yet publicly available, this document extrapolates its potential role based on the well-established effects of other mGluR5 PAMs. We will delve into the underlying signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for assessing the impact of compounds like this compound on synaptic function and behavior.

Introduction to mGluR5 and Synaptic Plasticity

Metabotropic glutamate receptors are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. mGluR5 is predominantly expressed postsynaptically in brain regions crucial for learning and memory, such as the hippocampus and cortex. Its activation is intricately linked to two primary forms of synaptic plasticity: long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting weakening of synapses.

mGluR5 activation by glutamate is potentiated by PAMs, which bind to an allosteric site on the receptor. This modulatory action enhances the receptor's response to synaptically released glutamate, thereby influencing the threshold and magnitude of synaptic plasticity.

This compound: A Novel mGluR5 Positive Allosteric Modulator

This compound is a potent and selective positive allosteric modulator of the mGluR5 receptor. A key characteristic of this compound is its lack of inherent agonist activity, meaning it only enhances the receptor's function in the presence of glutamate.

Pharmacological Profile of this compound

The following table summarizes the key quantitative data available for this compound.

ParameterValueReference
EC50 47 nM[1]
Inherent Agonist Activity None observed up to 16 μM[2]

The Role of mGluR5 PAMs in Synaptic Plasticity

While direct experimental data on this compound's effect on LTP and LTD are pending, extensive research on other mGluR5 PAMs provides a strong basis for its expected mechanism of action. mGluR5 PAMs have been shown to facilitate both LTP and LTD, suggesting they modulate synaptic plasticity in a bidirectional manner, depending on the pattern of synaptic activity.

Effects on Long-Term Potentiation (LTP)

Activation of mGluR5 has been demonstrated to be necessary for persistent forms of LTP at various hippocampal synapses.[2] mGluR5 PAMs can enhance the induction of LTP, particularly when synaptic stimulation is at a threshold level. This enhancement is believed to be mediated through the potentiation of N-methyl-D-aspartate (NMDA) receptor currents, a critical step in LTP induction.[2]

Effects on Long-Term Depression (LTD)

mGluR5 activation is also a key trigger for a form of LTD that is independent of NMDA receptors. mGluR5 PAMs can facilitate the induction of this mGluR-dependent LTD. This suggests that compounds like this compound could play a role in weakening synaptic connections, a process equally important for learning and memory as synaptic strengthening.

Signaling Pathways Modulated by mGluR5

The potentiation of synaptic plasticity by mGluR5 PAMs is mediated through a complex network of intracellular signaling cascades.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 binds This compound This compound This compound->mGluR5 potentiates Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2+ Ca²⁺ ER->Ca2+ releases Ca2+->PKC activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca2+->Synaptic_Plasticity NMDAR NMDA Receptor PKC->NMDAR potentiates NMDAR->Synaptic_Plasticity

mGluR5 Signaling Pathway.

Activation of mGluR5 by glutamate, potentiated by this compound, leads to the activation of the Gq G-protein. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Both elevated intracellular Ca²⁺ and PKC activity contribute to the modulation of synaptic plasticity, in part by potentiating the function of NMDA receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the role of compounds like this compound in synaptic plasticity.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) Measurement

LTP_Workflow Slice_Preparation Acute Hippocampal Slice Preparation (e.g., 400 µm) Recording_Setup Transfer to Recording Chamber with aCSF Slice_Preparation->Recording_Setup Electrode_Placement Place Stimulating Electrode (Schaffer Collaterals) and Recording Electrode (CA1 Stratum Radiatum) Recording_Setup->Electrode_Placement Baseline_Recording Record Baseline fEPSPs (e.g., 0.05 Hz for 20 min) Electrode_Placement->Baseline_Recording Drug_Application Bath Apply this compound or Vehicle Baseline_Recording->Drug_Application LTP_Induction High-Frequency Stimulation (HFS) (e.g., 1 train of 100 Hz for 1s) Drug_Application->LTP_Induction Post_HFS_Recording Record fEPSPs for at least 60 min Post-HFS LTP_Induction->Post_HFS_Recording Data_Analysis Measure fEPSP Slope and Compare Potentiation between Drug and Vehicle Post_HFS_Recording->Data_Analysis

LTP Experimental Workflow.

Protocol:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents.

  • Incubation: Allow slices to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ for at least 1 hour.

  • Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline: Record a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application: Apply this compound or vehicle to the slice via the perfusion system.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

  • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of potentiation.

  • Analysis: Measure the slope of the fEPSP and express it as a percentage of the baseline. Compare the degree of potentiation between the this compound and vehicle-treated groups.

In Vivo Behavioral Assessment: Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents, which is dependent on synaptic plasticity in brain regions like the hippocampus and perirhinal cortex.

NOR_Workflow Habituation Day 1: Habituate mouse to the empty testing arena (e.g., 10 min) Drug_Administration Day 2: Administer this compound or Vehicle (e.g., i.p.) Habituation->Drug_Administration Training Present two identical objects in the arena and allow exploration (e.g., 10 min) Drug_Administration->Training Retention_Interval Return mouse to home cage for a retention interval (e.g., 24 hours) Training->Retention_Interval Testing Day 3: Present one familiar and one novel object and record exploration time Retention_Interval->Testing Data_Analysis Calculate Discrimination Index: (Time with Novel - Time with Familiar) / (Total Exploration Time) Testing->Data_Analysis

Novel Object Recognition Workflow.

Protocol:

  • Habituation (Day 1): Individually place each mouse in an open-field arena and allow it to explore freely for a set period (e.g., 5-10 minutes) to acclimate to the environment.

  • Training/Sample Phase (Day 2):

    • Administer this compound or vehicle at a predetermined time before the training session (e.g., 30-60 minutes).

    • Place two identical objects in the arena.

    • Place the mouse in the arena and allow it to explore the objects for a defined period (e.g., 5-10 minutes).

  • Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 24 hours).

  • Test Phase (Day 3):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and record the time it spends exploring each object for a set duration (e.g., 5 minutes).

  • Analysis: Calculate a discrimination index to quantify recognition memory. A higher index in the this compound group would indicate enhanced memory.

Conclusion and Future Directions

This compound, as a potent mGluR5 PAM with no intrinsic agonist activity, holds significant potential for modulating synaptic plasticity. Based on the extensive literature on mGluR5 PAMs, it is hypothesized that this compound will facilitate both LTP and LTD, thereby influencing learning and memory processes. The signaling pathways involving Gq-protein activation, PLC, IP3, DAG, and subsequent modulation of intracellular calcium and PKC are the likely mediators of these effects.

Future research should focus on direct electrophysiological studies to confirm the effects of this compound on LTP and LTD in various brain regions. Further in vivo studies, beyond the NOR test, will be crucial to fully elucidate its cognitive-enhancing potential and its therapeutic utility for a range of neurological and psychiatric disorders characterized by deficits in synaptic plasticity.

References

Investigating the Pharmacology of BMT-145027: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-145027 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system implicated in a variety of neurological and psychiatric disorders. As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without demonstrating intrinsic agonist activity. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, available in vitro and in vivo data, and detailed experimental methodologies. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of mGluR5 modulation.

Introduction to this compound

This compound is a novel small molecule that acts as a positive allosteric modulator of mGluR5. Allosteric modulation offers a nuanced approach to drug action, preserving the temporal and spatial dynamics of endogenous neurotransmission while fine-tuning receptor activity. The chemical formula of this compound is C23H14ClF3N4, with a molecular weight of 438.83 g/mol .

Mechanism of Action: mGluR5 Positive Allosteric Modulation

This compound binds to a topographically distinct site on the mGluR5 receptor from the orthosteric glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. A key characteristic of this compound is its lack of inherent agonist activity, meaning it does not activate mGluR5 in the absence of glutamate[1]. This property is crucial for maintaining physiological patterns of neural signaling.

The mGluR5 Signaling Pathway

The canonical signaling pathway for mGluR5 involves its coupling to the Gq/G11 family of G-proteins. Upon activation by glutamate, and potentiation by a PAM like this compound, the following cascade is initiated:

  • G-protein Activation: The activated mGluR5 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/G11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

  • Downstream Effects: These signaling events lead to the modulation of various downstream effectors, including ion channels and transcription factors, ultimately influencing neuronal excitability and synaptic plasticity.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds BMT145027 This compound (PAM) BMT145027->mGluR5 Potentiates Gq_G11 Gq/G11 mGluR5->Gq_G11 Activates PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Modulates

Caption: mGluR5 Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound. It is important to note that publicly available data is limited, and further studies are required for a complete pharmacological profile.

Table 1: In Vitro Pharmacology
ParameterValueSpecies/SystemNotes
Potency (EC50) 47 nMNot SpecifiedConcentration for 50% of maximal effect in the presence of glutamate.[1]
Intrinsic Activity No inherent agonist activity up to 16 µMNot SpecifiedDoes not activate mGluR5 in the absence of glutamate.[1]
Binding Affinity (Ki) Not Publicly Available--
Selectivity Not Publicly Available--
Microsomal Stability 85% remainingMouse Liver MicrosomesHigh stability suggests a potentially favorable metabolic profile.[1]
Table 2: In Vivo Pharmacology & Pharmacokinetics
ParameterValueSpeciesDoseRouteNotes
Efficacy Significant increase in novel object preferenceMouse30 mg/kgNot SpecifiedSuggests pro-cognitive effects.[1]
Plasma Concentration 2800 nM (total)Mouse30 mg/kgNot SpecifiedMeasured in satellite animals.
Half-life (t1/2) Not Publicly Available----
Clearance (CL) Not Publicly Available----
Volume of Distribution (Vd) Not Publicly Available----
Bioavailability (F%) Not Publicly Available----
Table 3: Safety & Toxicology
Study TypeResultsSpeciesNotes
In Vitro Toxicology Not Publicly Available--
In Vivo Toxicology Not Publicly Available--

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological investigation of this compound.

In Vitro Competition Binding Assay

This assay is designed to determine the binding affinity of a test compound to the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Prepare cell membranes expressing mGluR5 Incubate Incubate membranes, radioligand, and this compound Membranes->Incubate Radioligand Prepare [³H]-MethoxyPyEP (Radioligand) Radioligand->Incubate BMT_Compound Prepare serial dilutions of this compound BMT_Compound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Add scintillation cocktail to filters Wash->Scintillation Read Measure radioactivity using a micro-beta counter Scintillation->Read Analysis Calculate IC₅₀ and Ki values using non-linear regression Read->Analysis

Caption: Competition Binding Assay Workflow

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing mGluR5 in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an appropriate assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled mGluR5 allosteric site ligand (e.g., 5 nM [³H]-MethoxyPyEP), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate for several hours.

  • Data Acquisition: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound. Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

NOR_Test_Workflow cluster_day1 Day 1: Habituation cluster_day2_training Day 2: Training (T1) cluster_day2_testing Day 2: Testing (T2) cluster_analysis_nor Data Analysis Habituation Allow mouse to freely explore the empty arena Dosing Administer this compound or vehicle Habituation->Dosing Training Place mouse in arena with two identical objects Dosing->Training Retention Inter-trial interval (e.g., 24 hours) Training->Retention Testing Place mouse in arena with one familiar and one novel object Retention->Testing Record Record exploration time for each object Testing->Record Calculate Calculate Discrimination Index: (T_novel - T_familiar) / (T_novel + T_familiar) Record->Calculate

Caption: Novel Object Recognition Test Workflow

Protocol:

  • Habituation (Day 1): Individually place each mouse in an open-field arena (e.g., a 40 cm x 40 cm box) for 5-10 minutes to allow for acclimation to the new environment.

  • Dosing (Day 2): Administer this compound or a vehicle control to the mice at a predetermined time before the training session.

  • Training Session (T1): Place two identical objects in the arena. Place the mouse in the arena and allow it to freely explore the objects for a set period (e.g., 10 minutes).

  • Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 24 hours).

  • Testing Session (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).

  • Data Analysis: The time spent exploring the familiar object and the novel object is measured. A discrimination index is calculated as (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A higher discrimination index in the this compound treated group compared to the vehicle group indicates enhanced recognition memory.

Discussion and Future Directions

The available data suggest that this compound is a potent and specific mGluR5 PAM with pro-cognitive effects in preclinical models. Its high microsomal stability is a promising feature for further development. However, a significant amount of data is still required for a comprehensive pharmacological profile.

Future research should focus on:

  • Determining the binding affinity (Ki) and selectivity profile of this compound against other mGluR subtypes and a broader panel of receptors, ion channels, and enzymes.

  • Conducting comprehensive in vivo pharmacokinetic studies in multiple species to determine key parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

  • Performing detailed safety and toxicology studies in accordance with regulatory guidelines to assess the compound's safety profile.

  • Investigating the efficacy of this compound in a wider range of preclinical models of neurological and psychiatric disorders where mGluR5 is implicated, such as fragile X syndrome, anxiety, and schizophrenia.

Conclusion

This compound represents a promising pharmacological tool and potential therapeutic lead for the modulation of mGluR5. Its positive allosteric mechanism of action offers a refined approach to enhancing glutamatergic signaling. The data presented in this guide provide a foundation for further investigation into the pharmacology and therapeutic potential of this compound. A thorough and systematic continuation of preclinical studies will be essential to fully elucidate its profile and potential for clinical translation.

References

BMT-145027: A Technical Guide for Neuroscience Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-145027 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] It belongs to a novel chemical class of 1H-pyrazolo[3,4-b]pyridines and is distinguished by its lack of inherent agonist activity.[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission. This mechanism has positioned mGluR5 as a compelling target for therapeutic intervention in neurological and psychiatric disorders characterized by glutamatergic dysfunction, such as schizophrenia. Preclinical studies have demonstrated the potential of this compound to improve cognitive function, making it a valuable tool for neuroscience research.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Profile of this compound

ParameterValueDescription
EC50 47 nMThe half maximal effective concentration for potentiation of mGluR5.
Inherent Agonist Activity None detected up to 16 μMThe compound does not activate mGluR5 in the absence of an orthosteric agonist.
Allosteric Binding Site Non-MPEP, Non-CPPHABinds to a distinct allosteric site from the well-characterized modulators MPEP and CPPHA.
Mouse Liver Microsomal (MsLM) Stability 85% remainingHigh stability in mouse liver microsomes, suggesting favorable metabolic properties.

Table 2: In Vivo Data of this compound in a Preclinical Model

SpeciesModelDose (i.p.)Plasma ConcentrationOutcome
MouseNovel Object Recognition10 mg/kgNot ReportedApparent trend in novel object preference.
MouseNovel Object Recognition30 mg/kg2800 nMSignificant increase in time spent with the novel object, indicating improved memory retention.

Signaling Pathway

This compound, as a positive allosteric modulator of mGluR5, enhances the receptor's response to glutamate. The binding of glutamate to mGluR5, potentiated by this compound, activates the Gq alpha subunit of the associated G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various cellular responses.

In_Vitro_Workflow cluster_agonist Agonist Mode cluster_pam PAM Mode Start Start: mGluR5-expressing cells Plate_Cells Plate cells in microplate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of this compound and Glutamate Incubate_Overnight->Prepare_Compounds Load_Dye_A Load with Ca²⁺ indicator dye Prepare_Compounds->Load_Dye_A Load_Dye_P Load with Ca²⁺ indicator dye Prepare_Compounds->Load_Dye_P Add_BMT Add this compound dilutions Load_Dye_A->Add_BMT Measure_Response_A Measure response Add_BMT->Measure_Response_A Analyze_Agonist Analyze for direct activation Measure_Response_A->Analyze_Agonist End End Analyze_Agonist->End Add_Glu_BMT Add this compound dilutions + fixed Glutamate (EC₂₀) Load_Dye_P->Add_Glu_BMT Measure_Response_P Measure response Add_Glu_BMT->Measure_Response_P Analyze_PAM Calculate EC₅₀ Measure_Response_P->Analyze_PAM Analyze_PAM->End NOR_Workflow Start Start: Mice Habituation Day 1: Habituation (Empty Arena) Start->Habituation Dosing Day 2: Dosing (Vehicle or this compound) Habituation->Dosing Training Training Session (Two identical objects) Dosing->Training Retention Retention Interval (e.g., 24 hours) Training->Retention Testing Testing Session (One familiar, one novel object) Retention->Testing Data_Analysis Data Analysis (Calculate Discrimination Index) Testing->Data_Analysis End End: Assess cognitive enhancement Data_Analysis->End

References

Early-Stage Research on BMT-145027: A Technical Guide to its Pro-Cognitive Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-145027 is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Early-stage, preclinical research has demonstrated its potential as a cognitive-enhancing agent. This document provides a comprehensive technical overview of the foundational research on this compound, with a focus on its mechanism of action, preclinical efficacy data, and the experimental protocols used in its initial evaluation. The information presented is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of mGluR5 modulation for cognitive disorders.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in the regulation of synaptic plasticity, learning, and memory. Its modulation presents a promising therapeutic avenue for addressing cognitive deficits in a range of neurological and psychiatric disorders. Positive allosteric modulators of mGluR5 are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of glutamatergic signaling compared to direct agonists. This compound has emerged from this research as a significant compound, demonstrating pro-cognitive effects in preclinical models.[1][2][3] This guide synthesizes the available early-stage research on this compound, providing a detailed look at its pharmacological profile and its effects on cognition.

Pharmacological Profile of this compound

This compound is characterized as a 1H-pyrazolo[3,4-b]pyridine derivative and functions as an mGluR5 positive allosteric modulator.[1][2] A key feature of this compound is that it does not bind to the same allosteric site as the well-characterized mGluR5 modulator MPEP.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

ParameterValueDescriptionSource
EC50 47 nMThe half maximal effective concentration for potentiation of mGluR5 activity.
Inherent Agonist Activity None detected up to 16 μMThe compound does not activate mGluR5 in the absence of an orthosteric agonist.
Mouse Liver Microsomal Stability 85% remainingA measure of the compound's metabolic stability in mouse liver microsomes.

Preclinical Efficacy in Cognitive Models

The primary preclinical evidence for the pro-cognitive effects of this compound comes from the Novel Object Recognition (NOR) task in mice. This behavioral assay is widely used to assess learning and memory.

Novel Object Recognition (NOR) Study Results

The study demonstrated that this compound significantly enhances recognition memory in mice.

Treatment GroupDose (mg/kg, i.p.)Outcomep-valueSource
VehicleN/ANo significant preference for the novel object.N/A
This compound10Apparent trend in novel object preference.Not significant
This compound30Significant preference for the novel object. < 0.05

Note: The exact quantitative data (e.g., discrimination index, exploration times) were not publicly available in the reviewed literature. The table reflects the reported qualitative outcomes and statistical significance.

Mechanism of Action and Signaling Pathways

This compound, as an mGluR5 PAM, enhances the receptor's signaling cascade in the presence of glutamate. The canonical mGluR5 signaling pathway is initiated by the activation of a Gq protein.

This compound-Modulated mGluR5 Signaling

BMT_145027_mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site This compound This compound This compound->mGluR5 Binds to allosteric site Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptors on PKC PKC DAG->PKC Activates NMDAR_Modulation NMDAR Function Modulation PKC->NMDAR_Modulation Ca2+ Ca²⁺ Ca2+->PKC Activates ER->Ca2+ Releases Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) NMDAR_Modulation->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

This compound potentiates the mGluR5 signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these early findings.

In Vitro mGluR5 Potentiation Assay

Objective: To determine the potency (EC50) of this compound as an mGluR5 PAM.

Methodology:

  • HEK cells expressing human mGluR5 are utilized.

  • Cells are loaded with a calcium-sensitive fluorescent dye.

  • A fixed, sub-maximal concentration of glutamate is added to the cells.

  • Increasing concentrations of this compound are then added.

  • The change in intracellular calcium levels is measured using a fluorometric imaging plate reader.

  • The EC50 value is calculated from the concentration-response curve.

Competition Binding Assay

Objective: To determine the binding site of this compound on the mGluR5 receptor.

Methodology:

  • Membranes from HEK cells expressing mGluR5 or primary rat astrocytes are prepared.

  • A single concentration of a radiolabeled ligand known to bind to a specific allosteric site (e.g., [3H]-MPEPy) is incubated with the membranes.

  • Increasing concentrations of this compound are added to the incubation mixture.

  • The reaction is terminated by rapid filtration, and the amount of bound radioligand is quantified using a scintillation counter.

  • The displacement of the radioligand by this compound indicates its binding affinity for that site. The partial displacement observed suggests that this compound binds to a site distinct from the MPEP binding site.

Novel Object Recognition (NOR) Task

Objective: To assess the effect of this compound on recognition memory in mice.

Experimental Workflow:

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training cluster_day3 Day 3: Testing (24h after Training) Habituation Mouse explores an empty open-field arena. Dosing Administer this compound or vehicle (i.p.) 60 minutes prior to training. Training Mouse explores the arena with two identical objects. Dosing->Training Testing Mouse explores the arena with one familiar and one novel object. Data_Analysis Time spent exploring each object is recorded and analyzed. A preference for the novel object indicates memory. Testing->Data_Analysis

References

Unveiling the Novelty of BMT-145027: A Technical Guide to a New Class of mGluR5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMT-145027, a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound represents a significant advancement in the field of glutamatergic modulation, offering a unique pharmacological profile with therapeutic potential for neurological and psychiatric disorders. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound

ParameterValueDescription
Potency (EC50) 47 nM[1][2][3][4]Concentration of this compound required to produce 50% of its maximal positive allosteric modulatory effect on mGluR5.
Inherent Agonist Activity None detected up to 16 μM[1]This compound does not activate mGluR5 on its own, a hallmark of a pure PAM.
Allosteric Binding Site Does not engage MPEP or CPPHA sitesBinding studies indicate that this compound interacts with a novel allosteric site on the mGluR5 receptor, distinct from previously characterized PAM binding sites.
Microsomal Stability (MsLM) 85% remainingDemonstrates high stability in mouse liver microsomes, suggesting favorable metabolic properties.

Table 2: In Vivo Efficacy of this compound in a Novel Object Recognition (NOR) Task

Dose (mg/kg, i.p.)ObservationPlasma Concentration (30 mg/kg)
10 Apparent trend in novel object preferenceNot Reported
30 Significant increase in time spent with the novel object2800 nM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

This assay is performed to determine if a test compound binds to a specific site on a receptor by measuring its ability to displace a known radiolabeled ligand. For this compound, this was used to assess its interaction with known mGluR5 allosteric sites.

  • Radioligand: [3H]-MethoxyPyEP (a ligand for the MPEP binding site) at a single concentration (e.g., 5 nM).

  • Test Compound: Increasing concentrations of this compound.

  • Reaction Termination: Addition of ice-cold buffer and rapid filtration.

  • Detection: Scintillation counting of the filter-bound radioactivity.

  • Data Analysis: IC50 values are determined using a non-linear regression four-parameter logistic equation. The lack of displacement of [3H]-MethoxyPyEP by this compound indicates it does not bind to the MPEP site.

This assay measures the ability of a compound to modulate the intracellular calcium increase induced by an agonist, which is a downstream consequence of mGluR5 activation.

  • Cell Line: A stable cell line expressing the human mGluR5 receptor.

  • Assay Principle: mGluR5 activation by an agonist (e.g., glutamate) leads to an increase in intracellular calcium, which is measured using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Cells are incubated with the fluorescent calcium indicator.

    • A sub-maximal concentration of an mGluR5 agonist is added to elicit a baseline response.

    • Increasing concentrations of this compound are added to determine its potentiating effect on the agonist-induced calcium signal.

  • Data Analysis: The potentiation is measured as a leftward shift in the agonist's concentration-response curve, and the EC50 of the PAM is calculated from its own concentration-response curve in the presence of a fixed concentration of the agonist.

In Vivo Assay: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

  • Animals: Mice are used for this behavioral paradigm.

  • Dosing: Mice are administered this compound (e.g., 10 and 30 mg/kg, intraperitoneally) or vehicle 60 minutes prior to the training session.

  • Procedure:

    • Habituation: Mice are allowed to freely explore the testing arena in the absence of any objects.

    • Training (Familiarization) Phase: Mice are placed in the arena containing two identical objects and the time spent exploring each object is recorded.

    • Retention Interval: A delay is introduced (e.g., 24 hours) to assess long-term memory.

    • Testing Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.

  • Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object relative to the total exploration time. A significant increase in the discrimination index in the drug-treated group compared to the vehicle group indicates an improvement in recognition memory.

Mandatory Visualizations

mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGluR5 receptor and the modulatory role of this compound.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates BMT145027 This compound (PAM) BMT145027->mGluR5 Potentiates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates ERK ERK1/2 PKC->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene Gene Expression (Synaptic Plasticity) CREB->Gene Regulates

Caption: mGluR5 signaling cascade and potentiation by this compound.

Experimental Workflow: Novel Object Recognition (NOR) Test

The diagram below outlines the key steps in the Novel Object Recognition test used to evaluate the in vivo efficacy of this compound.

NOR_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Dosing Dosing: - this compound (10 or 30 mg/kg, i.p.) - Vehicle Training Day 2: Training (Two Identical Objects) Dosing->Training Habituation Day 1: Habituation (Arena Exploration) Habituation->Training Retention 24h Retention Interval Training->Retention Testing Day 3: Testing (One Familiar, One Novel Object) Retention->Testing Recording Video Recording of Exploration Testing->Recording Scoring Quantification of Time Spent Exploring Each Object Recording->Scoring Calculation Calculation of Discrimination Index Scoring->Calculation Comparison Statistical Comparison: Drug vs. Vehicle Calculation->Comparison PAM_Characterization_Logic cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Start Identify Hit Compound (e.g., from HTS) InVitro In Vitro Characterization Start->InVitro Functional Functional Assay (e.g., Calcium Mobilization) - Determine EC50 - Confirm PAM activity - Assess agonist activity InVitro->Functional Binding Binding Assay (e.g., Radioligand Displacement) - Determine binding site (e.g., MPEP, CPPHA) InVitro->Binding Selectivity Selectivity Profiling (vs. other receptors) InVitro->Selectivity InVivo In Vivo Efficacy Testing Behavioral Behavioral Model (e.g., NOR Test) - Assess cognitive enhancement InVivo->Behavioral PK Pharmacokinetics - Determine plasma/brain exposure InVivo->PK Conclusion Novel PAM Candidate Functional->InVivo Binding->InVivo Selectivity->InVivo Behavioral->Conclusion PK->Conclusion

References

Methodological & Application

Application Notes and Protocols for BMT-145027: An mGluR5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-145027 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) with an EC50 of 47 nM.[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without demonstrating inherent agonist activity at concentrations up to 16 μM.[1] This property makes it a valuable tool for studying the therapeutic potential of modulating mGluR5 signaling in various neurological and psychiatric disorders. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological effects of this compound and similar mGluR5 PAMs.

Mechanism of Action and Signaling Pathway

mGluR5 is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, mGluR5 initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various downstream cellular processes, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

This compound, as an mGluR5 PAM, binds to an allosteric site on the receptor, distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, resulting in an amplified downstream signal.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds BMT145027 This compound (PAM) BMT145027->mGluR5 Potentiates Gq11 Gq/11 mGluR5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Releases Ca2->PKC Activates ERK p-ERK1/2 PKC->ERK Phosphorylates

mGluR5 Signaling Pathway with PAM Modulation.

Data Presentation

While specific quantitative data for this compound is limited to its EC50 value, the following table provides representative data for a well-characterized mGluR5 PAM, VU0360172, to illustrate the expected pharmacological profile.

Parameter Assay Type Value Reference
Potency (EC50) Calcium Mobilization47 nM (this compound)[1]
Potency (EC50) Calcium Mobilization16 nM (VU0360172)[2]
Binding Affinity (Ki) Radioligand Binding Assay195 nM (VU0360172)[2]
Potency (EC50) PI HydrolysisStimulates (VU0360172)

Experimental Protocols

The following are detailed protocols for standard in vitro assays to characterize this compound and other mGluR5 PAMs.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to potentiate agonist-induced increases in intracellular calcium concentration.

Calcium_Mobilization_Workflow A Seed HEK293 cells expressing mGluR5 in 96-well plates B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 45-60 min at 37°C C->D E Add this compound at various concentrations D->E F Incubate for a short period E->F G Add a submaximal concentration of glutamate (e.g., EC20) F->G H Measure fluorescence intensity using a plate reader (e.g., FLIPR) G->H I Analyze data to determine EC50 and maximal potentiation H->I

Calcium Mobilization Assay Workflow.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • 96-well black-walled, clear-bottom cell culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

  • This compound

  • Glutamate

  • Fluorescence plate reader (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed HEK293-mGluR5 cells into 96-well plates at a density of 40,000-50,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: The next day, remove the culture medium and add 100 µL of assay buffer containing the calcium-sensitive dye to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound to the respective wells.

  • Agonist Stimulation: After a short pre-incubation with this compound, add a submaximal (e.g., EC20) concentration of glutamate to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The potentiation by this compound is determined by the increase in the glutamate-induced calcium response. Calculate the EC50 from the concentration-response curve.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more stable measure of Gq-coupled receptor activation by quantifying the accumulation of IP1, a downstream metabolite of IP3.

IP1_Accumulation_Workflow A Seed HEK293 cells expressing mGluR5 in 384-well plates B Incubate overnight A->B C Add this compound and glutamate in stimulation buffer containing LiCl B->C D Incubate for 60 min at 37°C C->D E Lyse cells and add HTRF reagents (IP1-d2 and anti-IP1-cryptate) D->E F Incubate for 1 hour at room temperature E->F G Read HTRF signal on a compatible plate reader F->G H Analyze data to determine EC50 for potentiation G->H

IP1 Accumulation Assay Workflow.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • 384-well white cell culture plates

  • Stimulation buffer containing lithium chloride (LiCl)

  • HTRF IP-One assay kit (contains IP1-d2 conjugate and Eu-cryptate labeled anti-IP1 antibody)

  • This compound

  • Glutamate

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating: Seed HEK293-mGluR5 cells into 384-well plates and incubate overnight.

  • Compound and Agonist Addition: Add this compound at various concentrations along with a submaximal concentration of glutamate in stimulation buffer containing LiCl.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.

  • Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

  • Incubation: Incubate for 1 hour at room temperature.

  • Signal Reading: Read the HTRF signal on a compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the EC50 for the potentiation of the glutamate response by this compound.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream effector in the mGluR5 signaling pathway.

ERK_Phosphorylation_Workflow A Seed cells expressing mGluR5 in 96-well plates B Serum-starve cells overnight A->B C Treat with this compound and glutamate for 5-10 min B->C D Lyse cells C->D E Transfer lysate to an ELISA plate coated with a capture antibody D->E F Add detection antibodies for phospho-ERK1/2 and total ERK1/2 E->F G Add substrate and measure signal (e.g., colorimetric, fluorescent) F->G H Normalize phospho-ERK signal to total ERK signal G->H

ERK1/2 Phosphorylation Assay Workflow.

Materials:

  • HEK293 cells expressing mGluR5 or primary neurons

  • 96-well cell culture plates

  • Serum-free medium

  • This compound

  • Glutamate

  • Cell lysis buffer

  • Phospho-ERK1/2 and total ERK1/2 antibodies

  • ELISA-based or Western blot detection reagents

  • Plate reader or Western blot imaging system

Protocol:

  • Cell Plating and Serum Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

  • Cell Treatment: Treat the cells with various concentrations of this compound and a submaximal concentration of glutamate for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and add cell lysis buffer to each well.

  • Detection: The level of phosphorylated ERK1/2 and total ERK1/2 can be quantified using various methods, such as a sandwich ELISA or Western blotting.

    • ELISA: Transfer the cell lysates to an ELISA plate coated with a capture antibody. Add the detection antibodies for phospho-ERK1/2 and total ERK1/2, followed by a substrate, and measure the signal.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-ERK1/2 and total ERK1/2.

  • Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to account for variations in cell number. Determine the concentration-dependent effect of this compound on glutamate-stimulated ERK1/2 phosphorylation.

References

Preparation of BMT-145027 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation of a stock solution of BMT-145027 in dimethyl sulfoxide (DMSO). This compound is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) and is a valuable tool for research in neuroscience and drug development.[1][2][3] Proper preparation and storage of the stock solution are critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage to maintain the compound's stability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and preparation of the stock solution.

PropertyValueReference
Molecular Formula C₂₃H₁₄ClF₃N₄[1][4]
Molecular Weight 438.83 g/mol
CAS Number 2018282-44-3
Appearance Light yellow to yellow solid
Solubility in DMSO 2 - 4.35 mg/mL (approximately 4.56 - 9.91 mM)

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Researchers should adjust the concentration based on their specific experimental needs and the solubility limits of the compound.

Materials:

  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat

Procedure:

  • Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mM x 1 mL x 438.83 g/mol / 1000 = 4.3883 mg

  • Weigh this compound: On a calibrated analytical balance, carefully weigh out the calculated mass of this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also aid in solubilization.

    • Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots of the this compound stock solution at -20°C or -80°C for long-term storage. When stored properly, the solution in DMSO should be stable for several months.

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate this compound to Room Temperature Calculate Calculate Required Mass Equilibrate->Calculate Weigh Weigh this compound Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Aliquot Aliquot into Working Volumes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for the preparation of this compound stock solution in DMSO.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact with the skin. If contact occurs, wash the affected area immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Conclusion

This application note provides a standardized protocol for the preparation of this compound stock solutions in DMSO, designed to ensure the integrity and efficacy of the compound in research applications. Adherence to these guidelines for calculation, solubilization, and storage will contribute to the generation of reliable and reproducible experimental data.

References

Application Notes and Protocols: BMT-145027 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and protocols for the use of BMT-145027, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), in in vivo animal studies.

Introduction

This compound is a potent and selective mGluR5 positive allosteric modulator with an EC50 of 47 nM. It acts by enhancing the receptor's response to the endogenous ligand glutamate, without demonstrating inherent agonist activity.[1][2] This modulation of the glutamatergic system makes this compound a compound of interest for investigating potential therapeutic applications in neurological and psychiatric disorders. These notes are intended to guide researchers in designing in vivo studies by providing available dosage, efficacy, and safety information, along with relevant experimental protocols and a depiction of the associated signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies. It is important to note that publicly available data is limited, and further dose-range finding and pharmacokinetic studies are recommended for specific experimental paradigms.

Table 1: In Vivo Efficacy Data

Animal ModelBehavioral AssayDosing RegimenRoute of AdministrationObserved EffectPlasma ConcentrationReference
MouseNovel Object Recognition (NOR)10 mg/kgIntraperitoneal (i.p.)Apparent trend in novel object preference.Not Reported[2]
MouseNovel Object Recognition (NOR)30 mg/kgIntraperitoneal (i.p.)Significant increase in time spent with the novel object, indicating improved memory retention.2800 nM (total plasma concentration)[1][2]

Table 2: In Vitro Potency

ParameterValue
EC5047 nM

Table 3: Toxicology Summary

Animal ModelStudy DurationDosing RegimenRoute of AdministrationKey FindingReference
Not Specified1-month pre-IND study3-30 mg/kg QDNot SpecifiedDrug-induced liver injury observed at all doses.

Signaling Pathway

This compound, as an mGluR5 PAM, enhances the downstream signaling cascade initiated by glutamate binding to the mGluR5 receptor. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, activates protein kinase C (PKC). This signaling cascade plays a crucial role in modulating synaptic plasticity.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates BMT145027 This compound (PAM) BMT145027->mGluR5 Enhances PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Ca2_release->PKC Synaptic_Plasticity Modulation of Synaptic Plasticity PKC->Synaptic_Plasticity

Caption: mGluR5 Signaling Pathway Enhanced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound and other mGluR5 PAMs.

Novel Object Recognition (NOR) Test in Mice

This protocol is adapted from the study that evaluated the efficacy of this compound.

Objective: To assess the effect of this compound on long-term recognition memory.

Materials:

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Male mice (strain to be specified by the researcher, e.g., C57BL/6)

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm)

  • Two sets of identical objects (e.g., small plastic toys, metal objects of similar size and complexity)

  • Video recording and analysis software

Procedure:

  • Habituation:

    • On day 1, allow each mouse to freely explore the empty open-field arena for 5-10 minutes to acclimate to the environment.

  • Training (Familiarization Phase):

    • On day 2, sixty minutes prior to the training session, administer this compound (10 or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

    • Record the session for later analysis of the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

  • Testing (Test Phase):

    • On day 3 (24 hours after the training session), replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

    • Place the mouse back into the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the session and analyze the time spent exploring the familiar object (Tf) and the novel object (Tn).

Data Analysis:

  • Calculate the discrimination index (DI) as: (Tn - Tf) / (Tn + Tf).

  • A higher DI indicates better recognition memory.

  • Statistical analysis (e.g., t-test or ANOVA) should be used to compare the DI between the this compound-treated and vehicle-treated groups.

NOR_Workflow Day1 Day 1: Habituation (Empty Arena) Dosing Dosing (i.p.) This compound or Vehicle (60 min pre-training) Day1->Dosing Day2 Day 2: Training (Two Identical Objects) Day3 Day 3: Testing (One Familiar, One Novel Object) Day2->Day3 24h Interval Analysis Data Analysis (Discrimination Index) Day3->Analysis Dosing->Day2

References

Application Notes and Protocols for BMT-145027 in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-145027 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4][5] As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate, without demonstrating inherent agonist activity on its own. mGluR5 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit, initiating a signaling cascade that results in the mobilization of intracellular calcium. Consequently, calcium mobilization assays are a robust and widely used method to characterize the activity of mGluR5 modulators like this compound.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell-based calcium mobilization assays. The methodologies described are suitable for high-throughput screening (HTS) to identify novel mGluR5 modulators, as well as for detailed pharmacological characterization of compound potency and efficacy.

Principle of the Assay

The calcium mobilization assay measures the transient increase in intracellular calcium concentration following the activation of Gαq-coupled receptors. The general workflow involves the following steps:

  • Cells expressing the target receptor (mGluR5) are cultured in microplates.

  • The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence intensity upon binding to free calcium.

  • A baseline fluorescence is established before the addition of test compounds.

  • Upon addition of an mGluR5 agonist in the presence of this compound, the receptor is potentiated, leading to the activation of phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

  • The resulting increase in intracellular calcium is detected as a change in fluorescence intensity, which is proportional to the potentiation of the mGluR5 response by this compound.

Data Presentation

The following table summarizes the key pharmacological data for this compound.

ParameterValueDescription
Target mGluR5Metabotropic Glutamate Receptor 5
Mechanism of Action Positive Allosteric Modulator (PAM)Enhances the effect of an agonist
EC50 47 nMThe concentration of this compound that produces 50% of the maximal potentiation of the agonist response.
Inherent Agonist Activity NoneThis compound does not activate mGluR5 in the absence of an agonist at concentrations up to 16 μM.

Signaling Pathway and Experimental Workflow

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR5 mGluR5 Gq Gαq mGluR5->Gq Activates Glutamate Glutamate (Agonist) Glutamate->mGluR5 Binds BMT145027 This compound (PAM) BMT145027->mGluR5 Potentiates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_cyto Ca²⁺ ER->Ca_cyto Releases Ca_ER Ca²⁺ Fluorescence Increased Fluorescence Ca_cyto->Fluorescence Induces

Caption: Signaling pathway of mGluR5 activation and potentiation by this compound.

A 1. Cell Seeding (mGluR5-expressing cells in 96-well plate) B 2. Dye Loading (Incubate with Fluo-4 AM) A->B C 3. Compound Preparation (Serial dilutions of this compound and agonist) B->C D 4. Fluorescence Measurement (Baseline) (Read baseline fluorescence) C->D E 5. Compound Addition (Add this compound followed by agonist) D->E F 6. Fluorescence Measurement (Post-addition) (Record fluorescence change) E->F G 7. Data Analysis (Calculate EC50) F->G

Caption: Experimental workflow for the calcium mobilization assay with this compound.

Experimental Protocols

Materials and Reagents:

  • Cells: HEK293 or CHO cells stably expressing human mGluR5.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: To aid in dye loading.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound: Prepare a stock solution in DMSO.

  • mGluR5 Agonist: Glutamate or a specific agonist like Quisqualate.

  • Plate Reader: A fluorometric imaging plate reader (FLIPR) or a FlexStation with integrated fluidics capable of kinetic reading.

Protocol 1: Potentiation of Agonist Response by this compound

This protocol is designed to determine the EC50 of this compound in potentiating a submaximal concentration (EC20) of an mGluR5 agonist.

1. Cell Seeding: a. Culture mGluR5-expressing cells to 80-90% confluency. b. Harvest cells and resuspend in culture medium at a density of 40,000-80,000 cells per well for a 96-well plate. c. Seed 100 µL of the cell suspension into each well of a black-walled, clear-bottom 96-well plate. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading: a. Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in Assay Buffer to a final concentration of 1-5 µM. b. Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well. c. Incubate the plate for 60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. e. Add 100 µL of Assay Buffer to each well and allow the plate to equilibrate to room temperature for 15-30 minutes.

3. Compound Preparation: a. Prepare a serial dilution of this compound in Assay Buffer. The final concentration in the well should typically range from 1 nM to 10 µM. b. Prepare the mGluR5 agonist at a concentration that will yield a final EC20 concentration in the wells.

4. Fluorescence Measurement: a. Place the cell plate and compound plates into the fluorometric plate reader. b. Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4. c. Establish a stable baseline fluorescence reading for 10-20 seconds. d. Add the this compound dilutions to the wells and incubate for 5-15 minutes. e. Add the EC20 concentration of the mGluR5 agonist to the wells. f. Continue to record the fluorescence signal for at least 60-120 seconds.

5. Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the data, setting the response to the agonist alone as 0% and the maximal response observed with the highest concentration of this compound as 100%. c. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Screening for mGluR5 Modulators

This protocol can be adapted for high-throughput screening to identify novel PAMs or negative allosteric modulators (NAMs).

1. Cell Seeding and Dye Loading: Follow steps 1 and 2 from Protocol 1.

2. Compound Addition: a. Add the test compounds (at a single concentration, e.g., 10 µM) to the wells and incubate for a predetermined time (e.g., 5-15 minutes). b. Add an EC20 (for PAM screening) or EC80 (for NAM screening) concentration of the mGluR5 agonist.

3. Fluorescence Measurement and Data Analysis: a. Measure the fluorescence change as described in Protocol 1. b. Compare the response in the presence of test compounds to control wells (agonist alone). c. Compounds that significantly increase the agonist response are potential PAMs, while those that decrease the response are potential NAMs.

Troubleshooting

IssuePossible CauseSolution
Low Signal-to-Background Ratio - Low receptor expression- Inefficient dye loading- Cell death- Use a cell line with higher receptor expression- Optimize dye concentration and incubation time- Ensure gentle handling of cells during washing steps
High Well-to-Well Variability - Uneven cell seeding- Inconsistent dye loading- Pipetting errors- Ensure a homogenous cell suspension before seeding- Use automated liquid handlers for dye loading and compound addition
No Response to Agonist - Inactive agonist- Non-functional receptor- Incorrect assay buffer- Prepare fresh agonist solutions- Verify receptor expression and functionality- Ensure the assay buffer is at the correct pH and composition

Conclusion

The calcium mobilization assay is a powerful tool for the characterization of this compound and other mGluR5 modulators. The protocols provided herein offer a robust framework for assessing the potency and efficacy of such compounds. Careful optimization of experimental parameters, including cell density, dye concentration, and agonist concentration, is crucial for obtaining reliable and reproducible data. These assays are instrumental in the drug discovery process for identifying and characterizing novel therapeutics targeting the mGluR5 receptor.

References

Application Notes and Protocols for BMT-145027 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-145027 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor widely expressed in the central nervous system. As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without inherent agonist activity.[1][2][3][4] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptor. These assays allow for the determination of binding affinity (Ki) and can provide insights into the mechanism of action. This document provides detailed protocols for utilizing this compound in competitive radioligand binding assays.

Data Presentation

The following tables summarize key quantitative data for this compound and a commonly used radioligand for mGluR5, [³H]-MethoxyPyEP.

Table 1: Properties of this compound

ParameterValueDescription
Target mGluR5Metabotropic Glutamate Receptor 5
Mechanism of Action Positive Allosteric Modulator (PAM)Enhances the effect of the endogenous ligand
EC₅₀ 47 nMPotency in a functional assay, representing the concentration for 50% of maximal response.[1]
IC₅₀ User DeterminedConcentration of this compound that inhibits 50% of specific radioligand binding.
Kᵢ User CalculatedInhibitory constant, representing the binding affinity of this compound for mGluR5.

Table 2: Properties of [³H]-MethoxyPyEP Radioligand

ParameterValueDescription
Target mGluR5 (Allosteric Site)Binds to the same allosteric site as MPEP.
Kₔ ~3.4 nMDissociation constant, representing the affinity of the radioligand for the receptor.
Bₘₐₓ User DeterminedMaximum number of binding sites in the tissue or cell preparation.
Specific Activity Refer to Manufacturer's Certificate of AnalysisThe amount of radioactivity per mole of the compound.

Signaling Pathway

This compound, as a positive allosteric modulator of mGluR5, enhances the downstream signaling cascade initiated by glutamate binding. The canonical mGluR5 signaling pathway is depicted below.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Gq-protein Coupled Receptor Glutamate->mGluR5 Binds This compound This compound This compound->mGluR5 Potentiates Gq Gq mGluR5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Downstream_Effects Downstream Cellular Effects Ca2+->Downstream_Effects PKC->Downstream_Effects

Caption: mGluR5 Signaling Pathway

Experimental Protocols

Protocol 1: Competition Radioligand Binding Assay for this compound

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the mGluR5 receptor by measuring its ability to compete with a known radioligand, [³H]-MethoxyPyEP.

Materials:

  • Membrane Preparation: Homogenates from cells expressing mGluR5 or from brain regions with high mGluR5 expression (e.g., cortex, hippocampus).

  • Radioligand: [³H]-MethoxyPyEP (specific activity will vary, refer to the supplier's data sheet).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known mGluR5 allosteric modulator, such as MPEP (2-methyl-6-(phenylethynyl)pyridine).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen membrane aliquots on ice.

    • Resuspend the membranes in assay buffer to a final concentration of 10-40 µg of protein per assay tube/well. The optimal protein concentration should be determined empirically.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of 10 µM MPEP.

      • Competition: 50 µL of each this compound dilution.

    • Add 50 µL of [³H]-MethoxyPyEP to all wells to achieve a final concentration of approximately 5 nM.

    • Add 100 µL of the membrane preparation to all wells.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mats.

    • Add scintillation cocktail to each filter spot.

    • Allow the filters to soak in the cocktail for at least 4-8 hours.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM from wells with MPEP) from the total binding (CPM from wells with buffer only).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value of this compound.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

      • Where [L] is the concentration of the radioligand used in the assay and Kₔ is the dissociation constant of the radioligand.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Membrane Homogenates D Combine Reagents in 96-well Plate (Membranes, Radioligand, this compound/Controls) A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radioligand ([³H]-MethoxyPyEP) Solution C->D E Incubate at Room Temperature (60-90 minutes) D->E F Rapid Filtration to Separate Bound and Free Ligand E->F G Wash Filters F->G H Add Scintillation Cocktail and Count Radioactivity G->H I Calculate Specific Binding H->I J Plot Competition Curve and Determine IC₅₀ I->J K Calculate Kᵢ using Cheng-Prusoff Equation J->K

Caption: Competition Binding Assay Workflow

References

Application Notes and Protocols for BMT-145027 in Hippocampal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of BMT-145027, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), on synaptic plasticity in acute hippocampal slices. The following protocols are based on established electrophysiological techniques and the known pharmacological properties of this compound.

Introduction

This compound is a potent and selective positive allosteric modulator of mGluR5 with an EC50 of 47 nM and lacks inherent agonist activity[1][2][3]. mGluR5 receptors are highly expressed in the hippocampus and are known to play a crucial role in the modulation of synaptic transmission and plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory. These notes describe a representative experimental workflow to assess the potential of this compound to modulate LTP in the CA1 region of the hippocampus.

Experimental Objective

To determine the effect of this compound on the induction and maintenance of long-term potentiation (LTP) at the Schaffer collateral-CA1 synapses in acute murine hippocampal slices.

Materials and Reagents

Material/ReagentSpecifications
This compoundPurity >95%
Dimethyl sulfoxide (DMSO)ACS grade
Artificial cerebrospinal fluid (aCSF)See composition below
Sucrose-based cutting solutionSee composition below
Experimental AnimalsC57BL/6 mice (P21-P30)
Solution Compositions
aCSF (in mM) Sucrose Cutting Solution (in mM)
124 NaCl210 Sucrose
2.5 KCl2.5 KCl
1.25 NaH2PO41.25 NaH2PO4
26 NaHCO326 NaHCO3
10 D-Glucose10 D-Glucose
2 CaCl20.5 CaCl2
1 MgSO47 MgSO4

Note: Both solutions should be continuously bubbled with carbogen (95% O2 / 5% CO2) to maintain a pH of 7.4.

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing viable hippocampal slices for electrophysiology.

  • Anesthesia and Decapitation: Anesthetize the mouse with isoflurane and swiftly decapitate.

  • Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, carbogenated sucrose cutting solution.

  • Hemisection and Slicing: Bisect the brain along the midline. Glue one hemisphere onto the vibratome stage and cut 350-400 µm thick coronal or horizontal slices in the ice-cold sucrose solution.

  • Incubation and Recovery: Transfer the slices to an interface chamber containing carbogenated aCSF at 32-34°C for 30 minutes. Subsequently, maintain the slices at room temperature for at least 1 hour before recording.

Electrophysiological Recording
  • Slice Placement: Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

  • Electrode Placement: Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording glass microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Basal Synaptic Transmission: Obtain an input-output curve by delivering stimuli of increasing intensity to determine the stimulus that elicits 50% of the maximal fEPSP response.

  • Baseline Recording: Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.05 Hz.

  • Drug Application: After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 100 nM) or vehicle (aCSF with DMSO) for 20 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Effect of this compound on LTP
Treatment GroupN (slices)Baseline fEPSP Slope (mV/ms)fEPSP Slope 50-60 min post-HFS (% of baseline)
Vehicle (Control)100.52 ± 0.04145.8 ± 5.3
This compound (100 nM)100.54 ± 0.05182.3 ± 6.1*

*p < 0.05 compared to Vehicle (Control) group. Data are presented as mean ± SEM. This data is hypothetical and for illustrative purposes.

Signaling Pathways and Workflows

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound at a glutamatergic synapse.

Caption: Proposed mechanism of this compound as an mGluR5 PAM.

Experimental Workflow for Hippocampal Slice Electrophysiology

The diagram below outlines the key steps in the experimental protocol.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Anesthesia 1. Anesthesia & Decapitation Dissection 2. Brain Dissection Anesthesia->Dissection Slicing 3. Vibratome Slicing (350-400 µm) Dissection->Slicing Recovery 4. Incubation & Recovery Slicing->Recovery Placement 5. Slice Placement in Recording Chamber Recovery->Placement Baseline 6. Baseline Recording (20 min) Placement->Baseline Drug 7. This compound Application (20 min) Baseline->Drug LTP 8. LTP Induction (HFS) Drug->LTP PostLTP 9. Post-HFS Recording (60 min) LTP->PostLTP Analysis 10. fEPSP Slope Analysis PostLTP->Analysis

Caption: Workflow for assessing this compound effects on LTP.

Logical Relationship of Experimental Groups

This diagram illustrates the comparison between the experimental and control groups.

Experimental_Design cluster_groups Treatment Groups HippocampalSlices Acute Hippocampal Slices Control Vehicle (Control) HippocampalSlices->Control Experimental This compound HippocampalSlices->Experimental LTP_Induction LTP Induction (HFS) Control->LTP_Induction Experimental->LTP_Induction Outcome Measure fEPSP Slope (% of Baseline) LTP_Induction->Outcome Comparison Statistical Comparison Outcome->Comparison

Caption: Logical flow of the comparative experimental design.

References

Application Notes and Protocols: Cell-Based Assay Design for BMT-145027 Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-145027 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a Gq-coupled receptor, mGluR5 activation initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium. Positive allosteric modulators like this compound do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulatory activity makes them attractive therapeutic candidates for a variety of neurological and psychiatric disorders.

This document provides detailed protocols for two robust cell-based assays designed for the screening and characterization of this compound: a Calcium Mobilization Assay and an IP-One HTRF Assay. These assays are suitable for high-throughput screening (HTS) and lead optimization efforts.

Signaling Pathway

The activation of mGluR5 by glutamate is potentiated by this compound, leading to an amplified intracellular signaling cascade. The core of this pathway involves the Gq protein, which activates PLC, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gq mGluR5->Gq activates BMT This compound (PAM) BMT->mGluR5 potentiates Glutamate Glutamate Glutamate->mGluR5 binds PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_store->Ca_release

Caption: mGluR5 signaling cascade potentiated by this compound.

Data Presentation

The following tables summarize hypothetical data from the screening of this compound using the described assays.

Table 1: Potency of this compound in Calcium Mobilization Assay

CompoundAgonist (Glutamate) ConcentrationEC50 (nM)Max Response (% of Control)
This compound1 µM (EC20)47.3450%
Control PAM1 µM (EC20)125.8380%
Vehicle1 µM (EC20)-100%

Table 2: Potency of this compound in IP-One HTRF Assay

CompoundAgonist (Glutamate) ConcentrationEC50 (nM)Max Response (% of Control)
This compound1 µM (EC20)52.1520%
Control PAM1 µM (EC20)140.2410%
Vehicle1 µM (EC20)-100%

Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon mGluR5 activation. It is a direct and rapid functional readout suitable for HTS.

Calcium_Mobilization_Workflow start Start cell_plating Plate HEK293-mGluR5 cells in 384-well plates start->cell_plating incubation1 Incubate overnight (37°C, 5% CO2) cell_plating->incubation1 dye_loading Load cells with calcium-sensitive dye incubation1->dye_loading incubation2 Incubate for 1 hour (37°C, 5% CO2) dye_loading->incubation2 compound_addition Add this compound (or control) incubation2->compound_addition incubation3 Incubate for 15 minutes (Room Temperature) compound_addition->incubation3 agonist_injection Inject Glutamate (EC20) and measure fluorescence incubation3->agonist_injection data_analysis Analyze data to determine EC50 agonist_injection->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Calcium Mobilization Assay.

Materials:

  • Cell Line: HEK293 cells stably expressing human mGluR5.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Calcium-sensitive dye (e.g., Fluo-8 AM).

    • Pluronic F-127.

    • This compound and control compounds.

    • L-Glutamate.

  • Instrumentation: Fluorescence plate reader with automated liquid handling.

Protocol:

  • Cell Plating:

    • Culture HEK293-mGluR5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 20,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution of 4 µM Fluo-8 AM and 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in HBSS.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a 5X solution of L-Glutamate in HBSS at a concentration that elicits a 20% maximal response (EC20), predetermined from a separate agonist dose-response experiment.

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence (Excitation: 485 nm, Emission: 525 nm) at 1-second intervals for 120 seconds.

    • After a 10-second baseline reading, use the instrument's injector to add 5 µL of the 5X glutamate solution to each well.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.

IP-One HTRF Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The Homogeneous Time-Resolved Fluorescence (HTRF) format provides a robust and sensitive method for quantifying Gq pathway activation.

IP_One_Workflow start Start cell_plating Plate HEK293-mGluR5 cells in 384-well plates start->cell_plating incubation1 Incubate overnight (37°C, 5% CO2) cell_plating->incubation1 compound_addition Add this compound and Glutamate (EC20) in stimulation buffer with LiCl incubation1->compound_addition incubation2 Incubate for 1 hour (37°C, 5% CO2) compound_addition->incubation2 detection_reagent_addition Add IP1-d2 conjugate and anti-IP1-cryptate antibody incubation2->detection_reagent_addition incubation3 Incubate for 1 hour (Room Temperature) detection_reagent_addition->incubation3 htrf_measurement Measure HTRF signal (665 nm and 620 nm) incubation3->htrf_measurement data_analysis Analyze data to determine EC50 htrf_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the IP-One HTRF Assay.

Materials:

  • Cell Line: HEK293 cells stably expressing human mGluR5.

  • Assay Plates: 384-well, white, low-volume microplates.

  • Reagents:

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, and stimulation buffer).

    • Lithium Chloride (LiCl).

    • This compound and control compounds.

    • L-Glutamate.

  • Instrumentation: HTRF-compatible plate reader.

Protocol:

  • Cell Plating:

    • Culture and harvest HEK293-mGluR5 cells as described for the calcium mobilization assay.

    • Seed 20,000 cells per well in a 384-well white plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound and Agonist Addition:

    • Prepare a stimulation buffer containing LiCl according to the IP-One HTRF Assay Kit manual.

    • Prepare serial dilutions of this compound and a fixed EC20 concentration of L-Glutamate in the stimulation buffer.

    • Aspirate the culture medium from the cell plate.

    • Add 10 µL of the compound/agonist mixture to the respective wells.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Detection Reagent Addition:

    • Prepare the IP1-d2 conjugate and anti-IP1-cryptate antibody solutions according to the kit instructions.

    • Add 5 µL of the IP1-d2 conjugate solution to each well.

    • Add 5 µL of the anti-IP1-cryptate antibody solution to each well.

  • Incubation and HTRF Measurement:

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Measure the HTRF signal on a compatible plate reader, with excitation at 320 nm and emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The amount of IP1 produced is inversely proportional to the HTRF signal. Convert the HTRF ratio to IP1 concentration using a standard curve.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.

Application Notes and Protocols for BMT-145027 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-145027 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a member of the 1H-pyrazolo[3,4-b]pyridine class of compounds, it holds therapeutic promise for neurological and psychiatric disorders by enhancing the signaling of the endogenous ligand, glutamate. These application notes provide detailed protocols for the administration of this compound to rodent models, covering various routes of administration to facilitate preclinical research.

Mechanism of Action: mGluR5 Signaling Pathway

This compound allosterically modulates the mGluR5 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit. Upon binding of glutamate, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade modulates synaptic plasticity and neuronal excitability.

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates BMT145027 This compound (PAM) BMT145027->mGluR5 Modulates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: mGluR5 Signaling Pathway

Data Presentation

The following tables summarize key in vivo data for this compound and provide general guidelines for administration volumes in rodents.

Table 1: In Vivo Efficacy of this compound in Mice

Administration RouteDose (mg/kg)SpeciesModelEffectPlasma Concentration (30 mg/kg)
Intraperitoneal (i.p.)10MouseNovel Object RecognitionTrend towards improved memoryNot Reported
Intraperitoneal (i.p.)30MouseNovel Object RecognitionSignificant improvement in memory2800 nM

Table 2: Recommended Administration Volumes for Rodents

RouteMouse (mL/kg)Rat (mL/kg)
Intravenous (i.v.)55
Intraperitoneal (i.p.)1010
Subcutaneous (s.c.)105
Oral (p.o.)1010

Experimental Protocols

Vehicle Preparation

Due to its hydrophobic nature, this compound requires a suitable vehicle for in vivo administration. The following are recommended vehicle formulations based on those used for other mGluR5 modulators with poor aqueous solubility.

  • For Intraperitoneal and Subcutaneous Injection:

    • 10% Tween® 80 in sterile saline (0.9% w/v NaCl): Add 1 part Tween® 80 to 9 parts sterile saline and mix thoroughly.

    • 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water: Dissolve 20g of HPβCD in 80mL of sterile water and then bring the final volume to 100mL. Stir until fully dissolved.

    • 10% DMSO, 40% PEG400, 50% Saline: First, dissolve the compound in DMSO. Then, add PEG400 and mix. Finally, add saline dropwise while vortexing.

  • For Oral Gavage:

    • 0.5% (w/v) Methylcellulose (MC) in sterile water: Suspend 0.5g of MC in 100mL of sterile water.

    • 10% Tween® 80 in sterile saline.

  • For Intravenous Injection:

    • A co-solvent system is often necessary. A common formulation is 5-10% DMSO, 5-10% Solutol® HS 15 (or Kolliphor® HS 15), and 80-90% sterile saline. The compound should first be dissolved in DMSO, followed by the addition of Solutol® HS 15, and finally, the saline should be added slowly. The final solution must be clear and free of precipitates.

Note: It is crucial to first test the solubility of this compound in the chosen vehicle at the desired concentration. Sonication or gentle warming may be necessary to aid dissolution. Always prepare fresh formulations on the day of the experiment.

Administration Protocols

The following are detailed protocols for various administration routes.

Intraperitoneal (i.p.) Injection Protocol

This route has been validated for this compound in mice.

Materials:

  • This compound

  • Selected vehicle

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct injection volume.

  • Prepare the this compound formulation at the desired concentration.

  • Restrain the mouse by scruffing the neck and securing the tail. For rats, appropriate manual restraint is necessary.

  • Position the animal with its head tilted slightly downwards.

  • Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the cecum or bladder.

  • Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.

  • Inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

IP_Injection_Workflow start Start weigh Weigh Animal start->weigh prepare Prepare Formulation weigh->prepare restrain Restrain Animal prepare->restrain inject Inject into Lower Right Quadrant restrain->inject aspirate Aspirate inject->aspirate administer Administer Solution aspirate->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end

Caption: Intraperitoneal Injection Workflow
Oral Gavage (p.o.) Protocol

Materials:

  • This compound

  • Selected vehicle

  • Sterile syringes (1 mL)

  • Flexible or rigid gavage needle (18-20 gauge for mice, 16-18 gauge for rats)

  • Animal scale

Procedure:

  • Weigh the animal and calculate the required volume.

  • Prepare the this compound formulation.

  • Gently restrain the animal, ensuring the head and body are in a straight line.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Moisten the tip of the gavage needle with sterile water or saline.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.

  • Administer the solution slowly.

  • Carefully remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress.

Subcutaneous (s.c.) Injection Protocol

Materials:

  • This compound

  • Selected vehicle

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct injection volume.

  • Prepare the this compound formulation.

  • Grasp the loose skin over the dorsal midline (scruff of the neck) to form a tent.

  • Insert the needle, bevel up, into the base of the skin tent.

  • Aspirate to ensure a blood vessel has not been entered.

  • Inject the solution, which will form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Return the animal to its cage and monitor.

Intravenous (i.v.) Injection Protocol (Tail Vein)

This procedure requires significant technical skill and proper animal restraint.

Materials:

  • This compound

  • Selected vehicle (must be a clear solution)

  • Sterile syringes (0.5-1 mL) and needles (27-30 gauge)

  • Animal scale

  • Restraining device for tail vein injection

  • Heat lamp or warm water to induce vasodilation

Procedure:

  • Weigh the animal and calculate the injection volume.

  • Prepare the this compound formulation. Ensure it is a clear, particle-free solution.

  • Place the animal in a restraining device.

  • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • A successful insertion is often indicated by a small flash of blood in the needle hub.

  • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the animal to its cage and monitor closely.

IV_Injection_Workflow start Start weigh Weigh Animal start->weigh prepare Prepare Clear Solution weigh->prepare restrain Restrain Animal prepare->restrain dilate Dilate Tail Vein restrain->dilate inject Inject into Lateral Tail Vein dilate->inject administer Administer Slowly inject->administer withdraw Withdraw & Apply Pressure administer->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end

Caption: Intravenous Injection Workflow

Disclaimer

These protocols are intended as a guide for research purposes only. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research. Researchers should optimize dosages, vehicles, and administration schedules based on their specific experimental needs and in compliance with their approved animal care and use protocols.

Application Notes and Protocols: BMT-145027 for the Study of Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BMT-145027 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) with an EC50 of 47 nM.[1] As a PAM, this compound does not activate the mGluR5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This modulation of the glutamatergic system, particularly mGluR5, is a significant area of research for developing novel therapeutics for various neuropsychiatric and neurological disorders.

Dysfunction in the glutamatergic system is implicated in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia, anxiety, depression, and cognitive deficits.[2][3] The mGluR5 receptor, a G-protein coupled receptor, is highly expressed in brain regions associated with learning, memory, and emotion. It plays a crucial role in modulating synaptic plasticity and N-methyl-D-aspartate (NMDA) receptor function.[4][5] The potentiation of mGluR5 signaling by PAMs like this compound is hypothesized to restore glutamatergic homeostasis and therefore offers a promising therapeutic strategy. Preclinical studies with various mGluR5 PAMs have demonstrated pro-cognitive, anxiolytic, and antipsychotic-like effects, supporting their investigation for neuropsychiatric conditions.

These application notes provide an overview of the pharmacological properties of this compound, relevant signaling pathways, and detailed protocols for its application in both in vitro and in vivo models relevant to neuropsychiatric disorder research.

Pharmacological Data

The following table summarizes the available quantitative data for this compound. Due to the limited publicly available primary research on this specific compound, further characterization by the end-user is recommended.

CompoundParameterValueDescriptionSource
This compound EC₅₀ 47 nMPotency for mGluR5 positive allosteric modulation.
Inherent Agonist ActivityNoneNo agonist activity observed at concentrations up to 16 μM.
Mouse Liver Microsome Stability85% remainingHigh stability in mouse liver microsomes.

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate is potentiated by this compound, leading to the stimulation of the Gαq protein. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events modulate synaptic plasticity and neuronal excitability.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gαq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Glutamate Glutamate Glutamate->mGluR5 binds BMT145027 This compound (PAM) BMT145027->mGluR5 potentiates ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca_release Intracellular Ca²⁺ Release ER->Ca_release releases Downstream Downstream Effects (Synaptic Plasticity, Gene Expression) Ca_release->Downstream PKC->Downstream

Caption: mGluR5 signaling cascade potentiated by this compound.

Experimental Protocols

In Vitro: Intracellular Calcium Mobilization Assay

This assay is used to determine the potency (EC₅₀) and efficacy of this compound in potentiating the glutamate-induced response at the mGluR5 receptor. The protocol is designed for a cell line stably expressing human or rodent mGluR5, such as HEK293 or CHO cells.

Workflow Diagram:

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells 1. Plate mGluR5-expressing cells in 96-well plates incubate_cells 2. Incubate for 24 hours plate_cells->incubate_cells load_dye 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye wash_cells 4. Wash cells to remove excess dye load_dye->wash_cells add_compounds 5. Add this compound (or vehicle) followed by a sub-maximal concentration of Glutamate (EC₂₀) wash_cells->add_compounds read_fluorescence 6. Measure fluorescence changes using a plate reader (e.g., FLIPR, FlexStation) add_compounds->read_fluorescence plot_data 7. Plot concentration-response curves read_fluorescence->plot_data calculate_ec50 8. Calculate EC₅₀ values using non-linear regression plot_data->calculate_ec50

Caption: Workflow for the in vitro calcium mobilization assay.

Detailed Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing mGluR5 into black-walled, clear-bottom 96-well microplates at a density of 40,000-80,000 cells per well. Culture overnight in appropriate growth medium at 37°C and 5% CO₂.

  • Dye Loading: The next day, discard the growth medium and replace it with 100 µL of loading buffer (e.g., HBSS) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock of glutamate at a concentration that elicits a response approximately 20% of its maximum (EC₂₀), which should be predetermined.

  • Assay Execution:

    • Wash the cells with assay buffer to remove extracellular dye.

    • Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add this compound or vehicle control to the wells and incubate for 2-15 minutes.

    • Add the EC₂₀ concentration of glutamate to all wells and record the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Normalize the data to the baseline and express as a percentage of the response to a maximal glutamate concentration.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo: Reversal of Amphetamine-Induced Hyperlocomotion

This behavioral model is widely used to screen for potential antipsychotic activity. Amphetamine induces hyperlocomotion in rodents by increasing dopamine release, and compounds that attenuate this effect may have antipsychotic properties. mGluR5 PAMs have shown efficacy in this model.

Workflow Diagram:

InVivo_Workflow cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_test Behavioral Testing & Analysis acclimate 1. Acclimate mice/rats to the housing facility habituate 2. Habituate animals to the open-field arenas (e.g., 30-60 min) acclimate->habituate dose_bmt 3. Administer this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle habituate->dose_bmt wait_pretreatment 4. Wait for pretreatment period (e.g., 30 minutes) dose_bmt->wait_pretreatment dose_amph 5. Administer d-amphetamine (e.g., 2-3 mg/kg, s.c.) or saline wait_pretreatment->dose_amph place_animal 6. Immediately place animals back into open-field arenas dose_amph->place_animal record_activity 7. Record locomotor activity (distance traveled) for 60-90 min using automated tracking place_animal->record_activity analyze_data 8. Analyze data using ANOVA to compare treatment groups record_activity->analyze_data

Caption: Workflow for the amphetamine-induced hyperlocomotion model.

Detailed Protocol:

  • Animals: Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). House animals under a 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week of acclimatization to the facility.

  • Apparatus: Use standard open-field arenas equipped with automated photobeam tracking systems to measure horizontal locomotor activity.

  • Habituation: On the test day, transport the animals to the testing room and allow them to acclimate for at least 1 hour. Place each animal into an open-field arena and allow it to habituate for 30-60 minutes.

  • Dosing:

    • Following habituation, remove the animals from the arenas.

    • Administer this compound via the desired route (e.g., intraperitoneal, i.p.). Doses should be determined from prior pharmacokinetic studies, but a range of 1-30 mg/kg is a typical starting point for novel compounds. A vehicle control group must be included.

    • After the appropriate pretreatment time (e.g., 30 minutes for i.p. administration), administer d-amphetamine (e.g., 2.5 mg/kg, subcutaneous) or saline.

  • Behavioral Recording: Immediately after the d-amphetamine injection, return the animals to the open-field arenas. Record locomotor activity (e.g., total distance traveled, ambulations) in 5-minute bins for 60 to 90 minutes.

  • Data Analysis:

    • Confirm that d-amphetamine significantly increases locomotor activity compared to the vehicle/saline group.

    • Analyze the effect of this compound on amphetamine-induced hyperlocomotion. The primary endpoint is the total distance traveled during the recording session.

    • Use a one-way or two-way ANOVA followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's) to determine statistically significant differences between treatment groups. A significant reduction in locomotion by this compound in the amphetamine-treated group, without causing sedation in the saline-treated group, indicates potential antipsychotic-like efficacy.

Conclusion

This compound is a valuable research tool for investigating the role of mGluR5 in the context of neuropsychiatric disorders. As a positive allosteric modulator, it allows for the nuanced enhancement of endogenous glutamatergic signaling. The protocols described here provide a framework for characterizing the in vitro potency and in vivo efficacy of this compound, facilitating further exploration of its therapeutic potential.

References

Troubleshooting & Optimization

Troubleshooting low signal in BMT-145027 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BMT-145027, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It does not activate the receptor on its own but binds to a distinct site from the endogenous ligand, glutamate. This binding potentiates the receptor's response to glutamate, enhancing downstream signaling cascades. The primary signaling pathway for mGluR5 involves coupling to the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.

Q2: In what types of assays is this compound typically used?

A2: this compound is most commonly evaluated in functional assays that measure the potentiation of the mGluR5 response to an agonist. The most prevalent of these is the intracellular calcium mobilization assay, which detects the increase in cytoplasmic calcium following receptor activation. Other applicable assays include inositol phosphate (IP1) accumulation assays and radioligand binding assays to determine its affinity and cooperativity with glutamate.

Q3: What is the expected outcome of a successful experiment with this compound?

A3: In a functional assay, the addition of this compound should result in a leftward shift of the agonist (e.g., glutamate) concentration-response curve, indicating an increase in the agonist's potency. It may also increase the maximal response of the agonist. This compound is expected to have little to no agonist activity when applied in the absence of an mGluR5 agonist.

Troubleshooting Guide: Low Signal in this compound Experiments

A common issue encountered in experiments with this compound is a weak or absent signal, indicating a lack of potentiation. This guide provides a systematic approach to troubleshooting this problem.

Issue: Low or no potentiation of the agonist signal by this compound.

This troubleshooting guide is structured to help you identify the potential cause of low signal in a stepwise manner.

Troubleshooting_Low_Signal start Start: Low Signal Observed check_cells 1. Verify Cell Health and Receptor Expression start->check_cells cell_health_ok Cells are healthy and express mGluR5? check_cells->cell_health_ok check_reagents 2. Assess Reagent Quality and Concentration cell_health_ok->check_reagents Yes fix_cells Solution: - Use a new batch of cells. - Confirm mGluR5 expression (e.g., via Western blot). - Optimize cell density. cell_health_ok->fix_cells No reagents_ok Reagents are of high quality and correct concentration? check_reagents->reagents_ok check_protocol 3. Review Experimental Protocol reagents_ok->check_protocol Yes fix_reagents Solution: - Prepare fresh agonist and this compound solutions. - Verify agonist is at EC20-EC50 concentration. - Check for compound precipitation. reagents_ok->fix_reagents No protocol_ok Protocol steps (incubation, additions) are correct? check_protocol->protocol_ok check_instrument 4. Check Instrument Settings protocol_ok->check_instrument Yes fix_protocol Solution: - Optimize incubation times. - Ensure correct order of reagent addition. - Check for DMSO solvent effects. protocol_ok->fix_protocol No instrument_ok Instrument settings are optimal? check_instrument->instrument_ok fix_instrument Solution: - Adjust gain settings. - Confirm correct excitation/emission wavelengths. - Check for dispenser clogs. instrument_ok->fix_instrument No success Problem Resolved instrument_ok->success Yes fix_cells->check_cells fix_reagents->check_reagents fix_protocol->check_protocol fix_instrument->check_instrument

Troubleshooting workflow for low signal.
Potential Cause Troubleshooting Steps
Cell-Related Issues
Poor Cell Health- Visually inspect cells for normal morphology and confluence. - Perform a viability assay (e.g., Trypan Blue exclusion).
Low mGluR5 Expression- Use a cell line with confirmed high-level expression of mGluR5. - Verify receptor expression via Western Blot or qPCR.
Inconsistent Cell Plating- Ensure uniform cell seeding density across the microplate. - Avoid edge effects by not using the outermost wells or by ensuring proper plate sealing during incubation.
Reagent-Related Issues
Compound Degradation- Prepare fresh stock solutions of this compound and the agonist. - Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Agonist Concentration- The potentiating effect of a PAM is dependent on the agonist concentration. Use an agonist concentration that provides a submaximal response (e.g., EC20 to EC50) to ensure a sufficient window to observe potentiation.[1]
Compound Solubility- this compound may have limited aqueous solubility. Ensure it is fully dissolved in the assay buffer. The final DMSO concentration should typically be kept below 0.5%.
Assay Protocol Issues
Inadequate Incubation Time- Optimize the pre-incubation time of this compound with the cells to ensure it has reached its target.
Assay Buffer Composition- Ensure the buffer composition (pH, ionic strength) is optimal for mGluR5 activity.
Instrument/Detection Issues
Suboptimal Instrument Settings- For fluorescence-based assays, ensure the gain setting is appropriate to detect the signal without saturation. - Verify that the correct excitation and emission wavelengths are being used for the chosen fluorescent dye.
Reagent Dispensing Errors- Check for clogged tips on automated liquid handlers which can lead to inconsistent reagent addition.

Data Presentation

The following table summarizes representative data for a typical mGluR5 PAM in a calcium mobilization assay, which can be used as a benchmark for expected results with this compound.

CompoundAgonist Activity (EC₅₀)Potentiation of Glutamate (EC₅₀)Maximal Potentiation (% of Glutamate EC₈₀ response)
Glutamate (Agonist)10 µMN/A100%
Representative mGluR5 PAM> 30 µM (No intrinsic activity)500 nM150%
MPEP (NAM)No intrinsic activityN/A (IC₅₀ = 20 nM)0%

Experimental Protocols

Detailed Protocol: Calcium Mobilization Assay for this compound

This protocol describes a method for assessing the potentiation of mGluR5 by this compound using a fluorescence-based intracellular calcium mobilization assay in a 384-well format.[1]

Materials:

  • HEK293 cells stably expressing mGluR5

  • Assay Medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • This compound

  • mGluR5 agonist (e.g., L-Glutamate)

  • Black-walled, clear-bottom 384-well microplates, poly-D-lysine coated

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend HEK293-mGluR5 cells in Assay Medium.

    • Seed cells into 384-well plates at a density of 20,000 cells/well.[2]

    • Incubate the plate overnight at 37°C in 5% CO₂.

  • Dye Loading:

    • Prepare the dye-loading solution by adding Fluo-4 AM to the Assay Buffer to a final concentration of 2 µM.[1]

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in 5% CO₂.[1]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in Assay Buffer. The final concentration should be 4X the desired test concentration.

    • Prepare a 4X solution of the agonist (e.g., Glutamate at its EC₂₀ concentration) in Assay Buffer.

    • Add 10 µL of the diluted this compound or vehicle (Assay Buffer with equivalent DMSO concentration) to the appropriate wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.[1]

  • Measurement of Calcium Flux:

    • Place the cell plate and the agonist plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Configure the instrument to add 10 µL of the 4X agonist solution to each well.

    • Continue to record the fluorescence signal for at least 90-120 seconds after agonist addition.[1]

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for potentiation.

Mandatory Visualizations

mGluR5 Signaling Pathway

mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site BMT145027 This compound (PAM) BMT145027->mGluR5 Binds to allosteric site Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 receptor Ca_release Ca²⁺ Release ER->Ca_release Induces

Simplified mGluR5 signaling pathway.
Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow plate_cells 1. Plate HEK293-mGluR5 Cells (384-well plate) incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight dye_loading 3. Load Cells with Calcium Dye (e.g., Fluo-4 AM) incubate_overnight->dye_loading add_compound 4. Add this compound (Pre-incubation) dye_loading->add_compound measure_baseline 5. Measure Baseline Fluorescence (FLIPR/FlexStation) add_compound->measure_baseline add_agonist 6. Add Agonist (e.g., Glutamate EC₂₀) measure_baseline->add_agonist measure_response 7. Measure Fluorescence Response add_agonist->measure_response analyze_data 8. Analyze Data (Calculate EC₅₀) measure_response->analyze_data

Calcium mobilization assay workflow.

References

BMT-145027 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with BMT-145027, ensuring its proper dissolution and stability is paramount for reliable experimental outcomes. This guide provides practical solutions and detailed protocols to address common solubility and stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for initial stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3] To enhance solubility, warming the solution to 37°C and using sonication is advised.[2] For in vivo studies, a formulation consisting of DMSO, PEG300, Tween 80, and saline or PBS can be used.[1]

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution in an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for poorly soluble compounds. To mitigate this, consider the following:

  • Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try working with a more diluted solution.

  • Incorporate surfactants or co-solvents: Including a small percentage of a biocompatible surfactant like Tween 80 or a co-solvent such as PEG300 in your final aqueous buffer can help maintain solubility.

  • pH adjustment: The solubility of a compound can be pH-dependent. While specific data for this compound is not publicly available, you can empirically test the solubility at different pH values relevant to your experimental system.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial for maintaining the integrity of this compound.

  • Solid powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In solvent (stock solution): Store at -80°C for up to 2 years or at -20°C for up to 1 year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: How stable is this compound in experimental conditions?

A4: this compound is reported to have high mouse liver microsomal (MsLM) stability, with 85% of the compound remaining after incubation. However, its stability in various experimental buffers, under different pH conditions, or upon exposure to light and temperature has not been extensively reported in publicly available sources. It is advisable to perform stability studies under your specific experimental conditions if the experiment is of a long duration.

Troubleshooting Guides

Addressing Solubility Issues

If you are encountering difficulties in dissolving this compound or maintaining its solubility in your experimental setup, the following workflow and troubleshooting table can provide guidance.

Experimental Workflow for Solubility Testing

G cluster_0 Initial Dissolution cluster_1 Aqueous Dilution cluster_2 Troubleshooting A Weigh this compound powder B Add appropriate volume of DMSO A->B C Vortex to mix B->C D Warm to 37°C and sonicate if needed C->D E Visually inspect for complete dissolution D->E F Prepare aqueous buffer G Add this compound DMSO stock to buffer F->G H Vortex immediately G->H I Observe for precipitation H->I J Precipitation observed? I->J K Decrease final concentration J->K Yes L Add co-solvent/surfactant to buffer J->L Yes M Adjust pH of buffer J->M Yes N Solution remains clear J->N No K->G L->F M->F

Caption: Workflow for dissolving this compound and troubleshooting precipitation.

Table 1: Troubleshooting Poor Solubility

IssuePotential CauseRecommended Solution
Powder not dissolving in DMSO Insufficient solvent volume or low temperature.Increase the volume of DMSO to lower the concentration. Gently warm the solution to 37°C and sonicate for 10-15 minutes.
Precipitation upon dilution in aqueous buffer The aqueous solubility limit of this compound has been exceeded.Decrease the final concentration of this compound in the aqueous buffer. Prepare a more dilute DMSO stock solution if necessary.
The buffer composition is not conducive to maintaining solubility.Add a biocompatible co-solvent (e.g., 1-5% PEG300) or surfactant (e.g., 0.1-0.5% Tween 80) to the aqueous buffer before adding the this compound stock.
The pH of the buffer is unfavorable for solubility.Empirically test a range of pH values for your buffer to identify the optimal pH for this compound solubility.
Addressing Stability Concerns

For long-term experiments or when there is a concern about the degradation of this compound, the following guidance on stability testing can be adapted to your specific needs.

Logical Flow for Initiating a Stability Assessment

G A Is the experiment duration > 24 hours? B Are there harsh conditions (e.g., high temp, extreme pH)? A->B No D Consider a preliminary stability study A->D Yes C Is the compound's purity critical for the endpoint? B->C No B->D Yes C->D Yes E Proceed with standard protocol C->E No

Caption: Decision tree for when to conduct a preliminary stability study.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, followed by sonication for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: General Protocol for Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions. An appropriate analytical method, such as HPLC, should be used to quantify the remaining this compound and detect degradation products.

  • Preparation of Test Solutions: Prepare solutions of this compound at a known concentration in the following solutions:

    • 0.1 N HCl (Acidic hydrolysis)

    • 0.1 N NaOH (Basic hydrolysis)

    • 3% H₂O₂ (Oxidative degradation)

    • Deionized water (Neutral hydrolysis)

  • Incubation:

    • Incubate aliquots of each solution at 40°C.

    • For photostability, expose a solution of this compound in a transparent container to a light source (e.g., UV lamp), alongside a control sample wrapped in aluminum foil.

    • For thermal degradation, store the solid compound at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.

Table 2: Solubility of this compound in DMSO

SupplierConcentration (mg/mL)Molar Concentration (mM)Notes
MedChemExpress4.359.91Ultrasonic and warming to 80°C recommended.
TargetMol24.56Sonication and heating recommended.
GlpBio2.45.47N/A
ChemicalBook2.45.47N/A

Table 3: Recommended Storage Conditions for this compound

FormTemperatureDurationReference
Powder -20°C3 years
4°C2 years
In Solvent -80°C2 years
-20°C1 year

References

Technical Support Center: BMT-145027 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of BMT-145027 during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, glutamate. It has an EC50 of 47 nM and has been noted for its high metabolic stability in mouse liver microsomes.[2]

Q2: What are the potential off-target effects of small molecule inhibitors like this compound?

A2: Off-target effects occur when a compound interacts with unintended biological molecules.[3] For small molecule inhibitors, these can lead to unexpected phenotypes, cellular toxicity, or misleading experimental results.[4] While specific off-target effects for this compound are not extensively documented in publicly available literature, potential concerns could arise from interactions with other receptors, enzymes, or ion channels.

Q3: How can I differentiate between on-target and off-target effects in my in vivo model?

A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-Response Relationship: A clear dose-dependent effect that correlates with the known potency of this compound on mGluR5 suggests an on-target mechanism.

  • Use of a Structurally Unrelated mGluR5 PAM: If a different mGluR5 PAM with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: In a cellular or animal model, if the observed phenotype can be reversed by a specific mGluR5 antagonist, it points towards an on-target effect.

  • Knockout Models: Comparing the effects of this compound in wild-type animals versus animals lacking the mGluR5 receptor (knockout) can definitively distinguish on-target from off-target effects.

Q4: What are the general principles for mitigating off-target effects in vivo?

A4: General strategies to minimize off-target effects include:

  • Dose Optimization: Use the lowest effective dose that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.

  • Route of Administration: The method of delivery can influence the compound's biodistribution and concentration in different tissues, potentially altering its off-target profile.

  • Formulation: The vehicle used to dissolve and administer this compound can impact its solubility, stability, and bioavailability, which in turn can affect its on-target and off-target activities.

  • Rational Drug Design: While not something the end-user can typically alter, the design of the molecule itself plays a significant role in its selectivity.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed In Vivo

You are observing a physiological or behavioral change in your animal model that is not consistent with the known function of mGluR5.

Possible Cause: This could be due to an off-target effect of this compound.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome & Interpretation
1. Comprehensive Literature Review Conduct a thorough search for literature on this compound and similar mGluR5 PAMs to identify any previously reported off-target effects or unexpected phenotypes.Provides context and may reveal known liabilities of this class of compounds.
2. In Vitro Target Profiling Methodology: Screen this compound against a broad panel of receptors, kinases, and ion channels (e.g., a commercial off-target screening service). Concentrations: Test a range of concentrations, including and exceeding the in vivo effective concentration.Identification of unintended molecular targets can explain the observed phenotype.
3. Confirm with a Secondary mGluR5 PAM Methodology: Administer a structurally distinct mGluR5 PAM to a separate cohort of animals. Dosing: Use a dose that achieves a similar level of on-target engagement as this compound.If the unexpected phenotype is not replicated, it is likely an off-target effect specific to this compound.
4. Utilize an mGluR5 Antagonist Methodology: Co-administer this compound with a selective mGluR5 antagonist. Controls: Include groups treated with this compound alone, the antagonist alone, and vehicle.If the antagonist reverses the unexpected phenotype, it suggests the effect is at least partially mediated by mGluR5, though complex interactions are possible. If the phenotype persists, it is likely off-target.
Issue 2: In Vivo Toxicity Observed at Efficacious Doses

You are observing signs of toxicity (e.g., weight loss, lethargy, organ damage) in your animals at doses required for the desired therapeutic effect.

Possible Cause: The toxicity may be a result of off-target interactions.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome & Interpretation
1. Dose-Response Analysis for Efficacy and Toxicity Methodology: Conduct a detailed dose-escalation study to determine the dose-response curves for both the desired on-target effect and the observed toxicity. Data Analysis: Calculate the therapeutic index (ratio of the toxic dose to the effective dose).A narrow therapeutic index suggests that on-target and off-target effects occur at similar concentrations.
2. In Vitro Cytotoxicity Assays Methodology: Test this compound on a panel of cell lines, including those relevant to the observed in vivo toxicity (e.g., hepatocytes for liver toxicity). Concentrations: Use a wide range of concentrations.Determine if the toxicity is due to general cytotoxicity or a specific off-target interaction.
3. Histopathological Analysis Methodology: Collect tissues from treated and control animals for histopathological examination by a qualified pathologist. Tissues: Focus on organs showing signs of distress and major organs of metabolism and excretion (liver, kidneys).Identify specific cellular and tissue damage, which can provide clues about the underlying off-target mechanism.
4. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Methodology: Measure the concentration of this compound in plasma and relevant tissues over time and correlate this with the onset and severity of both on-target and toxic effects.Understanding the exposure-response relationship can help in designing dosing regimens that maximize on-target effects while minimizing toxicity.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for On-Target Efficacy

This protocol describes a study to evaluate the dose-dependent effects of this compound on a specific behavioral endpoint related to mGluR5 function, such as novel object recognition for memory enhancement.

  • Animals: Use an appropriate rodent model (e.g., C57BL/6 mice).

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Grouping: Randomly assign animals to different dose groups (e.g., vehicle, 1, 3, 10, 30 mg/kg this compound). A group size of 8-12 animals is typically sufficient.

  • Drug Administration: Dissolve this compound in a suitable vehicle (e.g., 10% Tween-80 in saline) and administer via the desired route (e.g., intraperitoneal injection) at a consistent time before behavioral testing.

  • Behavioral Testing (Novel Object Recognition):

    • Habituation: Habituate the animals to the testing arena for a set period.

    • Training: Place two identical objects in the arena and allow the animal to explore for a defined time.

    • Testing: After a retention interval, replace one of the familiar objects with a novel object and record the time spent exploring each object.

  • Data Analysis: Calculate the discrimination index (time with novel object - time with familiar object) / (total exploration time). Plot the mean discrimination index for each dose group to generate a dose-response curve.

Protocol 2: Assessment of Potential Hepatotoxicity In Vivo

This protocol outlines a method to assess for potential liver toxicity following this compound administration.

  • Animals and Dosing: Use the same animal model and dosing regimen as in the efficacy studies. Include a high-dose group that is a multiple of the efficacious dose.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in activity, and altered grooming.

  • Blood Collection: At the end of the study, collect blood samples via cardiac puncture under terminal anesthesia.

  • Serum Biochemistry: Analyze serum samples for markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Liver Tissue Collection: Euthanize the animals and collect the liver. Weigh the liver and fix a portion in 10% neutral buffered formalin.

  • Histopathology: Process the fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should examine the slides for signs of cellular damage, inflammation, and necrosis.

  • Data Analysis: Compare serum biochemistry levels and histopathological scores between the different dose groups and the vehicle control group.

Visualizations

G This compound On-Target Signaling Pathway cluster_membrane Cell Membrane Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG This compound This compound This compound->mGluR5 Enhances Binding Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Downstream Cellular Effects Ca_release->Downstream_Effects PKC_activation->Downstream_Effects

Caption: this compound enhances glutamate's activation of mGluR5.

G Experimental Workflow for Investigating Off-Target Effects Start Start Observe_Phenotype Observe Unexpected Phenotype or Toxicity In Vivo Start->Observe_Phenotype Dose_Response Conduct Dose-Response Study (Efficacy vs. Toxicity) Observe_Phenotype->Dose_Response In_Vitro_Screen In Vitro Off-Target Screening (e.g., Kinase Panel) Observe_Phenotype->In_Vitro_Screen Secondary_Compound Test with Structurally Different mGluR5 PAM Observe_Phenotype->Secondary_Compound Knockout_Model Test in mGluR5 Knockout Model Observe_Phenotype->Knockout_Model Analyze_Results Analyze and Correlate Data Dose_Response->Analyze_Results In_Vitro_Screen->Analyze_Results Secondary_Compound->Analyze_Results Knockout_Model->Analyze_Results Conclusion Conclusion Analyze_Results->Conclusion On-target or Off-target Determination

Caption: A logical workflow to dissect in vivo off-target effects.

G Decision Tree for Mitigating In Vivo Toxicity Toxicity_Observed Toxicity Observed at Efficacious Dose Lower_Dose Lower Dose Toxicity_Observed->Lower_Dose Attempt 1 Change_Route Change Route of Administration Toxicity_Observed->Change_Route Attempt 2 Reformulate Reformulate Compound Toxicity_Observed->Reformulate Attempt 3 Efficacy_Maintained Efficacy Maintained? Lower_Dose->Efficacy_Maintained Toxicity_Reduced Toxicity Reduced? Change_Route->Toxicity_Reduced Reformulate->Toxicity_Reduced Efficacy_Maintained->Toxicity_Reduced Yes Re-evaluate Re-evaluate Compound or Target Validity Efficacy_Maintained->Re-evaluate No Solution_Found Optimized Protocol Toxicity_Reduced->Solution_Found Yes Toxicity_Reduced->Re-evaluate No

Caption: A decision-making process for addressing in vivo toxicity.

References

Interpreting unexpected results from BMT-145027 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMT-145027. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Mechanism of Action

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) with an EC50 of 47 nM.[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site.[4] Notably, this compound does not exhibit inherent agonist activity at concentrations up to 16 μM.[1][2]

The mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, typically signals through Gq/11 proteins.[2] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC).[5] Positive allosteric modulators of mGluR5, like this compound, can enhance this signaling pathway in the presence of glutamate.[6]

BMT_145027_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Glutamate Glutamate Glutamate->mGluR5 binds (orthosteric site) BMT145027 This compound (PAM) BMT145027->mGluR5 binds (allosteric site) potentiates response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release triggers PKC PKC Activation DAG->PKC activates Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Figure 1: Simplified signaling pathway of mGluR5 and the modulatory role of this compound.

Key Experimental Protocols

Competition Binding Assay

This protocol is designed to determine the binding affinity of this compound for the mGluR5 receptor.

Materials:

  • [3H]-MethoxyPyEP (radioligand)

  • This compound (unlabeled competitor)

  • Cell membranes expressing mGluR5

  • Ice-cold wash buffer

  • 96-well flex-plate

  • Scintillation cocktail

  • Micro-beta counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, incubate the cell membranes with a single concentration of [3H]-MethoxyPyEP (e.g., 5 nM) in the presence of increasing concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by adding 5 mL of ice-cold wash buffer and performing rapid filtration to separate bound from unbound radioligand.

  • Punch the filters into a 96-well flex-plate.

  • Add scintillation cocktail to each well.

  • Allow the plate to soak for 8 hours.

  • Read the plate on a micro-beta counter to quantify the amount of bound radioligand.

Competition_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - [3H]-MethoxyPyEP (5 nM) - mGluR5 membranes start->prepare_reagents incubation Incubate membranes, [3H]-MethoxyPyEP, and this compound prepare_reagents->incubation filtration Terminate reaction with ice-cold buffer and perform rapid filtration incubation->filtration scintillation Transfer filters to 96-well plate and add scintillation cocktail filtration->scintillation soak Soak for 8 hours scintillation->soak read Read plate on micro-beta counter soak->read analyze Analyze data to determine IC50/Ki read->analyze end End analyze->end

Figure 2: Experimental workflow for a competition binding assay with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vitro concentration range for this compound?

A1: The EC50 of this compound is 47 nM.[1][2] A typical starting concentration range for in vitro assays would be from 1 nM to 1 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q2: Does this compound have any direct agonist activity?

A2: No, this compound has been shown to lack inherent mGluR5 agonist activity when tested at concentrations up to 16 μM.[1][2] Its mechanism of action is to potentiate the effect of an agonist like glutamate.

Q3: What are the known in vivo effects of this compound?

A3: In a novel object recognition test in mice, this compound demonstrated an ability to improve memory. A significant increase in the time spent with a novel object was observed at a dose of 30 mg/kg.[2]

Dosage (mg/kg)Effect on Novel Object RecognitionPlasma Concentration
10Apparent trend in novel object preferenceNot reported
30Significant increase in time spent with novel object2800 nM

Q4: What is the stability of this compound?

A4: this compound has high mouse liver microsome (MsLM) stability, with 85% remaining after incubation.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
High variability in in vitro assay results - Inconsistent cell plating or membrane preparation- Pipetting errors- Reagent degradation- Ensure uniform cell density in all wells.- Use calibrated pipettes and proper technique.- Prepare fresh reagents and store them correctly.
This compound appears inactive in a functional assay - Absence or low levels of endogenous glutamate- Assay conditions are not optimized- Incorrect compound concentration- Ensure the presence of an mGluR5 agonist in the assay system.- Optimize assay parameters such as incubation time and temperature.- Perform a dose-response curve to confirm the appropriate concentration range.
Difficulty dissolving the compound - Poor solubility in the chosen solvent- Consult the manufacturer's instructions for recommended solvents.- Sonication or gentle warming may aid in dissolution.
Inconsistent in vivo results - Variability in drug administration- Differences in animal metabolism- Issues with the behavioral testing paradigm- Ensure accurate and consistent dosing.- Use a sufficient number of animals to account for biological variability.- Standardize the experimental conditions for behavioral tests.

References

BMT-145027 dose-response curve not reaching saturation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a dose-response curve that does not reach saturation when working with BMT-145027, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).

FAQs & Troubleshooting Guide

This section addresses common issues that may lead to an incomplete dose-response curve for this compound.

Question 1: Why is my this compound dose-response curve not reaching a plateau (saturation)?

A non-saturating dose-response curve for a positive allosteric modulator like this compound can be attributed to several experimental factors. The expected outcome for a PAM is a sigmoidal curve that reaches a clear maximum effect. A failure to achieve this saturation point suggests that the observed response is not solely due to the specific potentiation of the mGluR5 receptor. Potential causes are summarized in the table below.

Potential Cause Description Recommended Solution
Compound Solubility This compound may have limited solubility in aqueous assay buffers at higher concentrations, leading to precipitation. This reduces the effective concentration of the compound in solution.Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, use sonication and gentle warming as needed to ensure complete dissolution. Visually inspect solutions for any signs of precipitation. Perform a solubility test in your final assay buffer.
Cytotoxicity At higher concentrations, this compound may exert cytotoxic effects on the cells used in the assay. This can lead to a decrease in the measured response, masking the true saturation point.Perform a standard cytotoxicity assay (e.g., MTT, LDH) with the same concentrations of this compound and incubation times as your primary experiment. This will help identify the concentration at which the compound becomes toxic to the cells.
Off-Target Effects At high concentrations, the compound may interact with other cellular targets, leading to non-specific effects that interfere with the assay readout and prevent the observation of a clear saturation plateau.Review the literature for any known off-target activities of this compound. If possible, use a counterscreen with a cell line that does not express mGluR5 to identify non-specific effects.
Assay Artifacts The assay itself may have limitations. For example, in fluorescence-based assays, high concentrations of a compound can cause quenching or autofluorescence, leading to a distorted dose-response curve.Run appropriate assay controls, including a vehicle control and a positive control. Test for compound interference with the assay signal at the highest concentrations used.
Suboptimal Agonist Concentration The concentration of the orthosteric agonist (e.g., glutamate) used in the assay may not be optimal. For a PAM, the potentiation is dependent on the presence of the agonist.The recommended agonist concentration for evaluating a PAM is typically around the EC20 (the concentration that produces 20% of the maximal response). Determine the EC20 of your agonist in your specific assay system before testing this compound.

Question 2: What is the expected shape of a dose-response curve for a positive allosteric modulator like this compound?

As a positive allosteric modulator, this compound is expected to produce a sigmoidal dose-response curve in the presence of a fixed concentration of an agonist (e.g., glutamate). This curve should exhibit a clear lower plateau (basal response), a steep phase of increasing response with increasing this compound concentration, and a distinct upper plateau representing the maximal potentiation effect (saturation). The effect of a PAM is saturable.

Question 3: How can I confirm that this compound is acting as a PAM in my assay?

To confirm the PAM activity of this compound, you should observe a leftward shift in the dose-response curve of the orthosteric agonist (e.g., glutamate). This indicates that in the presence of this compound, a lower concentration of the agonist is required to produce the same level of response. You may also observe an increase in the maximal response of the agonist.

Experimental Protocols

Detailed Methodology for an In Vitro Calcium Mobilization Assay to Determine this compound Potency

This protocol describes a common method for assessing the activity of mGluR5 PAMs.

  • Cell Culture:

    • Culture HEK293A cells stably expressing rat or human mGluR5 in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Plate the cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.

  • Calcium Indicator Loading:

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate the cells with the dye for the recommended time (typically 30-60 minutes) at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Procedure:

    • Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

    • Establish a baseline fluorescence reading using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a fixed concentration of glutamate (pre-determined to be at the EC20) to all wells simultaneously.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect).

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site BMT145027 This compound (PAM) BMT145027->mGluR5 Binds to allosteric site Gq11 Gαq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC PKC DAG->PKC Activates Downstream Downstream Signaling Ca_ER->Downstream PKC->Downstream

Caption: mGluR5 Signaling Pathway with this compound Modulation.

Caption: Troubleshooting Workflow for Non-Saturating Dose-Response Curve.

Improving reproducibility of BMT-145027 functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of functional assays involving BMT-145027, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

IssuePotential CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding, leading to different cell numbers per well.[1]Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for seeding and verify cell density.
Edge effects in microplates due to evaporation.[2]Avoid using the outer wells of the plate for experimental data. Fill outer wells with sterile PBS or media to maintain humidity.
Pipetting errors, especially with small volumes of concentrated compounds.[2]Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare serial dilutions to work with larger, more accurate volumes.
Low or no potentiation effect of this compound Suboptimal concentration of the agonist (e.g., glutamate).Perform an agonist dose-response curve to determine the EC20 or a similar submaximal concentration to sensitize the assay for PAM activity.
Low expression of mGluR5 in the cell line.Verify mGluR5 expression using qPCR, western blot, or flow cytometry. Use a cell line known to express high levels of functional mGluR5.
Degraded this compound or agonist.Prepare fresh stock solutions of this compound and the agonist. Store aliquots at -80°C to minimize freeze-thaw cycles.[3]
High background signal Inherent agonist activity of this compound at high concentrations.This compound has been reported to lack inherent agonist activity up to 16 μM.[4] If agonism is observed, use lower concentrations and ensure it is not a solvent effect.
Non-specific binding of assay reagents.Optimize blocking steps and washing procedures. Consider using a different detection reagent or cell line.
Cell stress or death.Ensure cells are healthy and not overgrown before starting the assay. Use a viability dye to monitor cell health.
Inconsistent EC50 values for this compound Variation in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.
Different batches of serum or media supplements.Test new batches of serum and media before use in critical experiments. Consider using serum-free media if possible.
Inconsistent incubation times or temperatures.Strictly adhere to the optimized incubation times and maintain consistent temperatures for all assay steps.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This means it binds to a site on the receptor that is different from the glutamate binding site and potentiates the receptor's response to glutamate. It does not have inherent agonist activity on its own.

Q2: What is a suitable cell line for this compound functional assays?

A2: A cell line endogenously expressing mGluR5, such as a neuronal cell line, or a recombinant cell line overexpressing human or rodent mGluR5 (e.g., HEK293 or CHO cells) would be appropriate. The choice depends on the specific research question.

Q3: What functional assays are appropriate for characterizing this compound?

A3: Common functional assays for mGluR5 PAMs include:

  • Calcium Mobilization Assays: mGluR5 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

  • Inositol Phosphate (IP) Accumulation Assays: Gq coupling also leads to the production of inositol phosphates, which can be quantified.

  • Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to mGluR5 signaling.

  • Competition Binding Assays: These can be used to determine the binding affinity of this compound to mGluR5.

Q4: What concentration of agonist should I use to test this compound?

A4: To observe the positive allosteric modulation, you should use a submaximal concentration of an mGluR5 agonist (e.g., glutamate or quisqualate). A common starting point is the EC20 concentration of the agonist, which is the concentration that produces 20% of the maximal response. This allows for a significant window to observe potentiation by the PAM.

Q5: How should I prepare and store this compound?

A5: this compound should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in the appropriate assay buffer.

Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol provides a general framework for a calcium mobilization assay to assess the potentiation of mGluR5 by this compound.

1. Cell Preparation:

  • Seed mGluR5-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate at an optimized density.
  • Culture the cells for 24 hours to allow for adherence and recovery.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove the culture medium from the cells and add the dye-loading buffer.
  • Incubate the plate at 37°C for 60 minutes in the dark.

3. Compound Addition:

  • Prepare a dilution series of this compound in assay buffer.
  • Prepare the EC20 concentration of the mGluR5 agonist (e.g., glutamate) in assay buffer.
  • Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes.

4. Signal Detection:

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.
  • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
  • Initiate reading and establish a baseline fluorescence.
  • Inject the agonist into the wells and continue to record the fluorescence signal over time to measure the increase in intracellular calcium.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well.
  • Normalize the data to a positive control (e.g., a saturating concentration of the agonist).
  • Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.

Data Presentation

Example: Agonist (Glutamate) Dose-Response Data
Glutamate (μM)Fold Change in Fluorescence (Mean ± SD)
01.0 ± 0.1
0.11.2 ± 0.2
12.5 ± 0.3
104.8 ± 0.5
1005.0 ± 0.4
EC50 ~3 μM
Example: this compound Potentiation Data (with EC20 Glutamate)
This compound (nM)Fold Potentiation (Mean ± SD)
01.0 ± 0.1
11.5 ± 0.2
103.2 ± 0.4
1005.5 ± 0.6
10005.8 ± 0.5
EC50 ~47 nM

Visualizations

BMT_145027_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves BMT_145027 This compound (PAM) BMT_145027->mGluR5 Potentiates Glutamate Glutamate Glutamate->mGluR5 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates

Caption: this compound signaling pathway.

Experimental_Workflow start Start cell_seeding Seed mGluR5-expressing cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h at 37°C cell_seeding->incubation_24h dye_loading Load cells with calcium-sensitive dye incubation_24h->dye_loading incubation_1h Incubate 1h at 37°C dye_loading->incubation_1h add_pam Add this compound dilutions incubation_1h->add_pam incubation_15min Incubate 15 min add_pam->incubation_15min read_plate Measure fluorescence in plate reader incubation_15min->read_plate add_agonist Inject Glutamate (EC20) read_plate->add_agonist During Reading data_analysis Analyze Ca²⁺ flux data add_agonist->data_analysis end End data_analysis->end

Caption: Calcium mobilization assay workflow.

References

Optimizing incubation time for BMT-145027 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMT-145027. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) with an EC50 of 47 nM.[1][2] As a PAM, it does not have inherent agonist activity on its own but enhances the response of the receptor to its endogenous ligand, glutamate, or to mGluR5 agonists.[1][2]

Q2: What is a typical starting point for incubation time with this compound in cell-based assays?

A2: For initial experiments, a pre-incubation time of 15-30 minutes with this compound before the addition of an mGluR5 agonist is a common starting point. The total incubation time with the agonist will depend on the specific downstream signaling pathway being measured. For signaling events that occur rapidly, such as calcium mobilization, a short incubation of minutes may be sufficient. For gene expression or cell viability readouts, longer incubation times of 24, 48, or even 72 hours may be necessary.[3][4]

Q3: How do I determine the optimal incubation time for my specific cell line and assay?

A3: The optimal incubation time should be determined empirically for each experimental system. A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of this compound and an agonist, and then measuring the response at various time points (e.g., 5, 15, 30, 60 minutes for rapid signaling; 6, 12, 24, 48 hours for longer-term effects).[5][6]

Q4: How should I handle and store this compound?

A4: Proper handling and storage are critical for maintaining the compound's activity. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO.[3] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Troubleshooting Guides

Issue 1: High variability between replicates.
  • Possible Cause: Inconsistent cell health or density.

    • Solution: Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density across all wells of your assay plate. Avoid using over-confluent or stressed cells.

  • Possible Cause: Inaccurate pipetting.

    • Solution: Use calibrated pipettes and proper pipetting techniques. When possible, prepare a master mix of reagents to minimize pipetting errors between wells.

  • Possible Cause: Edge effects on the microplate.

    • Solution: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[7]

Issue 2: No significant effect of this compound observed.
  • Possible Cause: Incubation time is too short.

    • Solution: The effect of a PAM may be time-dependent. Perform a time-course experiment to determine if a longer incubation period is required for the desired effect to manifest.

  • Possible Cause: The concentration of the mGluR5 agonist is not optimal.

    • Solution: Titrate the agonist concentration to find the EC20 or a sub-maximal concentration that allows for a clear potentiation effect by this compound.

  • Possible Cause: The cell line does not express sufficient levels of functional mGluR5.

    • Solution: Confirm mGluR5 expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry.

  • Possible Cause: Compound instability.

    • Solution: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. The compound may be unstable in the experimental media over long incubation periods.[3]

Issue 3: High background signal in no-treatment controls.
  • Possible Cause: Autofluorescence or autoluminescence of the compound.

    • Solution: Run a control with this compound in cell-free media to check for interference with the assay signal.

  • Possible Cause: Contamination of cell culture.

    • Solution: Ensure aseptic techniques are strictly followed. Regularly test cell cultures for mycoplasma contamination.[7]

  • Possible Cause: Basal activity of the reporter construct is too high.

    • Solution: For reporter assays, consider using a cell line with lower basal reporter activity or a reporter construct with a weaker promoter.[7]

Experimental Protocols

Protocol 1: Time-Course Experiment for a Calcium Mobilization Assay

This protocol is designed to determine the optimal pre-incubation time of this compound for potentiating an agonist-induced calcium response.

  • Cell Seeding: Seed cells expressing mGluR5 in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.

  • Dye Loading: The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • This compound Pre-incubation: Add this compound at a fixed concentration (e.g., 1 µM) to the wells. Incubate for different time periods (e.g., 5, 15, 30, 60 minutes).

  • Agonist Stimulation: Following the pre-incubation, add an mGluR5 agonist (at its EC20 concentration) to the wells.

  • Data Acquisition: Immediately measure the change in fluorescence using a plate reader capable of kinetic reads.

  • Data Analysis: Plot the peak fluorescence response against the pre-incubation time to determine the optimal duration.

Protocol 2: Time-Course Experiment for a Reporter Gene Assay

This protocol is suitable for determining the optimal incubation time of this compound for assays with a longer-term readout, such as a luciferase or beta-lactamase reporter assay.

  • Cell Seeding: Seed cells co-transfected with mGluR5 and a suitable reporter construct (e.g., CRE-luciferase) in a white, solid-bottom 96-well plate. Allow cells to adhere overnight.

  • This compound and Agonist Treatment: Treat the cells with a fixed concentration of this compound and an mGluR5 agonist.

  • Incubation: Incubate the plate for various time periods (e.g., 6, 12, 24, 48 hours).

  • Assay: At the end of each incubation period, perform the reporter assay according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Plot the reporter signal against the incubation time to identify the optimal time point.

Data Presentation

Table 1: Example Data from a Calcium Mobilization Time-Course Experiment

Pre-incubation Time (minutes)Peak Fluorescence (RFU) with Agonist AlonePeak Fluorescence (RFU) with this compound + AgonistFold Potentiation
5150025001.67
15155045002.90
30152546003.02
60147545503.08

Table 2: Example Data from a Reporter Gene Assay Time-Course Experiment

Incubation Time (hours)Luminescence (RLU) with Agonist AloneLuminescence (RLU) with this compound + AgonistFold Potentiation
6500080001.6
1212000250002.1
2425000600002.4
4818000400002.2

Visualizations

G cluster_workflow Experimental Workflow for Optimizing Incubation Time start Start seed Seed cells expressing mGluR5 start->seed treat Treat with this compound and/or Agonist seed->treat incubate Incubate for Varying Time Points treat->incubate measure Measure Downstream Signal (e.g., Calcium, Reporter Gene) incubate->measure analyze Analyze Data to Determine Optimal Time measure->analyze end End analyze->end

Caption: Workflow for optimizing this compound incubation time.

G cluster_pathway Simplified mGluR5 Signaling Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Glutamate->mGluR5 BMT145027 This compound (PAM) BMT145027->mGluR5 Gq Gq Protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Responses (e.g., Gene Expression) Ca_PKC->Downstream

Caption: Simplified mGluR5 signaling pathway with this compound.

G cluster_troubleshooting Troubleshooting Logic for No Observed Effect start No significant effect of This compound observed check_time Is incubation time optimized? start->check_time check_agonist Is agonist concentration optimal? check_time->check_agonist Yes solution_time Perform time-course experiment check_time->solution_time No check_receptor Is mGluR5 expression confirmed? check_agonist->check_receptor Yes solution_agonist Titrate agonist concentration check_agonist->solution_agonist No check_compound Is compound integrity verified? check_receptor->check_compound Yes solution_receptor Verify receptor expression (qPCR, WB) check_receptor->solution_receptor No solution_compound Use fresh compound aliquot check_compound->solution_compound No

References

How to control for vehicle effects in BMT-145027 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for vehicle effects in experiments involving BMT-145027. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[1][2][3][4] this compound has documented solubility in DMSO, and it is a common vehicle for dissolving compounds with low aqueous solubility for cell-based assays.[5]

Q2: What is the maximum concentration of DMSO that can be used in my in vitro assay?

A2: The maximum tolerated concentration of DMSO varies depending on the cell type and the duration of the experiment. It is crucial to perform a vehicle toxicity test to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. As a general guideline, DMSO concentrations should be kept as low as possible, ideally below 0.5%.

Q3: How should I prepare my vehicle control for an in vitro experiment with this compound?

A3: Your vehicle control should contain the same final concentration of DMSO as your this compound-treated samples. To achieve this, prepare a stock solution of this compound in DMSO and dilute it to the final experimental concentrations using your cell culture medium. The vehicle control will be prepared by adding the same volume of pure DMSO to the cell culture medium.

Q4: What vehicle should I use for in vivo administration of this compound?

A4: For in vivo experiments, particularly for intraperitoneal (i.p.) administration in mice, a vehicle suitable for poorly water-soluble compounds is required. While the specific vehicle for the published in vivo study with this compound is not explicitly stated, common vehicles for such compounds include DMSO, polyethylene glycol (PEG), or a co-solvent mixture of these with saline or water. The choice of vehicle will depend on the required dose and the route of administration.

Q5: How do I control for vehicle effects in my in vivo experiments?

A5: It is essential to include a vehicle control group in your in vivo study. This group of animals will receive the same volume of the vehicle solution (without this compound) administered via the same route as the experimental group. This allows you to distinguish the pharmacological effects of this compound from any physiological effects of the vehicle itself.

Q6: Can the vehicle itself have biological effects?

A6: Yes, vehicles like DMSO can exert biological effects, especially at higher concentrations. These can include anti-inflammatory, anti-proliferative, or neurotoxic effects. Therefore, it is critical to use the lowest effective concentration of the vehicle and to always include a vehicle control group to account for these potential confounding effects.

Troubleshooting Guides

Issue: I am observing toxicity in my cell cultures, even at low concentrations of this compound.

Troubleshooting Steps:

  • Assess Vehicle Toxicity: The observed toxicity may be due to the vehicle (DMSO) rather than this compound. Run a vehicle toxicity experiment by treating your cells with a range of DMSO concentrations (e.g., 0.1% to 2%) and measure cell viability. This will help you determine the maximum tolerated DMSO concentration for your specific cell line.

  • Reduce DMSO Concentration: If your current DMSO concentration is high, try to dissolve this compound at a higher stock concentration to reduce the final volume of DMSO added to your cell culture.

  • Use Freshly Prepared Solutions: Prepare fresh stock solutions of this compound in DMSO for each experiment. DMSO is hygroscopic and can absorb water over time, which may affect the solubility and stability of the compound.

Issue: I am not observing the expected effect of this compound in my in vivo study.

Troubleshooting Steps:

  • Confirm Compound Solubility and Stability in the Vehicle: Ensure that this compound is fully dissolved and stable in your chosen in vivo vehicle at the desired concentration. You may need to sonicate or gently warm the solution to aid dissolution.

  • Evaluate Vehicle Suitability: The chosen vehicle may not be optimal for the route of administration or may be causing poor bioavailability. Consider testing alternative vehicles or co-solvent systems.

  • Assess Vehicle-Induced Physiological Changes: The vehicle itself might be causing physiological effects that mask the activity of this compound. Carefully observe the animals in the vehicle control group for any behavioral or physiological changes.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO2 mg/mL (4.56 mM)Sonication and heating are recommended for dissolution.
DMSO4.35 mg/mL (9.91 mM)Ultrasonic and warming to 80°C may be required. Use newly opened DMSO as it is hygroscopic.

Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds

VehicleCommon Routes of AdministrationPotential Issues
DMSOIntraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.)Can cause local irritation and systemic toxicity at high concentrations.
Polyethylene Glycol (PEG) 400i.p., p.o.Can have neurotoxic effects.
Saline with co-solvents (e.g., DMSO, PEG)i.p., i.v.The percentage of the co-solvent should be minimized to reduce toxicity.
Corn Oil, Olive Oil, Sesame Oilp.o., i.p.Suitable for highly lipophilic drugs; not for i.v. administration.
0.5% Methylcellulose (MC)p.o.A common suspending agent for oral dosing.
0.5% Carboxymethylcellulose (CMC)i.p., p.o.Generally well-tolerated.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration in Cell Culture

  • Cell Plating: Plate your cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.

  • Vehicle Preparation: Prepare a series of dilutions of DMSO in your complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% DMSO control).

  • Treatment: Remove the existing media from the cells and replace it with the media containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment.

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain.

  • Data Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the 0% DMSO control. This will be your maximum tolerated DMSO concentration.

Visualizations

experimental_workflow cluster_invitro In Vitro Experiment Workflow cluster_invivo In Vivo Experiment Workflow start_vitro Start: In Vitro Experiment prep_stock Prepare this compound Stock in 100% DMSO start_vitro->prep_stock det_dmso_max Determine Max Tolerated DMSO Concentration prep_stock->det_dmso_max prep_working Prepare Working Solutions (this compound & Vehicle Control) det_dmso_max->prep_working treat_cells Treat Cells prep_working->treat_cells assay Perform Assay treat_cells->assay analyze_vitro Analyze Data assay->analyze_vitro start_vivo Start: In Vivo Experiment select_vehicle Select Appropriate Vehicle (e.g., DMSO/Saline) start_vivo->select_vehicle prep_formulation Prepare this compound Formulation & Vehicle Control select_vehicle->prep_formulation administer Administer to Animal Groups (Treatment & Vehicle Control) prep_formulation->administer observe Observe & Collect Data administer->observe analyze_vivo Analyze Data observe->analyze_vivo

Caption: Experimental workflows for in vitro and in vivo studies with this compound.

signaling_pathway cluster_pathway This compound Mechanism of Action BMT This compound mGluR5 mGluR5 Receptor BMT->mGluR5 Positive Allosteric Modulator Downstream Downstream Signaling mGluR5->Downstream Signal Transduction Glutamate Glutamate Glutamate->mGluR5 Agonist

Caption: Simplified signaling pathway for this compound as a positive allosteric modulator of mGluR5.

References

Validation & Comparative

A Comparative Guide to mGluR5 Potentiation: BMT-145027 vs. CDPPB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5): BMT-145027 and 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). The following sections present a comprehensive analysis of their performance based on available experimental data, including detailed methodologies for key assays and a summary of quantitative findings.

Introduction to mGluR5 Positive Allosteric Modulators

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, enhancing the receptor's response to glutamate. This modulation offers a sophisticated approach to therapeutic intervention by fine-tuning receptor activity rather than direct activation or inhibition. This compound and CDPPB are two such molecules that have been investigated for their potential in treating central nervous system disorders.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for this compound and CDPPB based on in vitro studies.

ParameterThis compoundCDPPB
Potency (EC₅₀) 47 nM[1]~27 nM (human)[2], 20 nM (rat)
Potentiation Fold 3.4-fold shift[3]>7-fold (threshold responses)[2], 4- to 5-fold shift[4], 3- to 9-fold shift of agonist CRC
Inherent Agonist Activity None observed up to 16 μMAgonist-like activity at higher concentrations (>1 µM)
Binding Site Does not engage MPEP or CPPHA sitesCompetes with [³H]methoxyPEPy, suggesting interaction with the MPEP site

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay (for CDPPB)

This assay is used to determine the potentiation of glutamate-induced intracellular calcium mobilization by CDPPB in cells expressing mGluR5.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing human mGluR5 are cultured in standard growth medium.

  • Cells are plated into 384-well, black-walled, clear-bottom microplates and incubated overnight.

2. Dye Loading:

  • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) for 45-60 minutes at 37°C.

3. Compound Addition and Fluorescence Measurement:

  • The plate is placed in a fluorometric imaging plate reader (FLIPR).

  • A baseline fluorescence reading is established.

  • Various concentrations of CDPPB are added to the wells.

  • After a short incubation period, a submaximal concentration (EC₂₀) of glutamate is added to stimulate the receptor.

  • The fluorescence intensity is monitored before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

  • The potentiation by CDPPB is measured as the fold-increase in the glutamate-induced calcium response compared to the response with glutamate alone.

  • The EC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Competition Binding Assay (for this compound)

This assay is performed to determine the binding affinity of this compound to the mGluR5 receptor by measuring its ability to displace a known radiolabeled ligand.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the mGluR5 receptor.

2. Binding Reaction:

  • A single concentration of a radiolabeled mGluR5 antagonist, such as [³H]-MethoxyPyEP (e.g., 5 nM), is incubated with the cell membranes in the presence of increasing concentrations of this compound.

3. Termination and Filtration:

  • The binding reaction is terminated by the addition of ice-cold wash buffer, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.

4. Scintillation Counting:

  • The filters are washed, and the amount of radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for assessing mGluR5 potentiation.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 PAM PAM (this compound or CDPPB) PAM->mGluR5 Gq11 Gq/11 mGluR5->Gq11 activates PLC PLC Gq11->PLC activates AKT AKT Gq11->AKT PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Ca_release->PKC activates ERK ERK1/2 PKC->ERK Downstream Downstream Effects (Synaptic Plasticity, etc.) PKC->Downstream ERK->Downstream AKT->Downstream

Caption: Simplified mGluR5 signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture mGluR5-expressing cells cell_plating 2. Plate cells in microplate cell_culture->cell_plating dye_loading 3. Load cells with Ca²⁺ indicator dye cell_plating->dye_loading baseline 4. Measure baseline fluorescence dye_loading->baseline add_pam 5. Add PAM (this compound or CDPPB) baseline->add_pam add_agonist 6. Add Glutamate (EC₂₀) add_pam->add_agonist measure_response 7. Measure fluorescence change add_agonist->measure_response data_processing 8. Calculate fluorescence increase measure_response->data_processing crc 9. Generate concentration-response curve data_processing->crc determine_ec50 10. Determine EC₅₀ and potentiation fold crc->determine_ec50

Caption: Workflow for a calcium mobilization assay.

Comparative Analysis

Both this compound and CDPPB are potent mGluR5 PAMs, however, they exhibit distinct pharmacological profiles.

Potency and Efficacy: CDPPB demonstrates slightly higher potency with an EC₅₀ in the low nanomolar range (~27 nM) compared to this compound (47 nM). In terms of efficacy, CDPPB appears to be a more robust potentiator, capable of inducing a greater than 7-fold increase in threshold responses and significantly shifting the agonist concentration-response curve. This compound is described as a "low fold-shift" PAM with a 3.4-fold shift, which may offer a more subtle and potentially safer modulation of receptor activity in a therapeutic context.

Mechanism of Action: A key differentiator is the presence of inherent agonist activity. This compound is a "pure" PAM, showing no agonist activity on its own, which is often a desirable trait to avoid constant receptor activation in the absence of the endogenous ligand. In contrast, CDPPB exhibits agonist-like activity at higher concentrations, which could be a consideration for dose-dependent side effects. Furthermore, their interaction with the receptor appears to differ, with CDPPB interacting with the MPEP binding site, while this compound acts at a novel, uncharacterized allosteric site. This could have implications for off-target effects and the potential for developing more selective compounds.

Conclusion

This compound and CDPPB represent two distinct classes of mGluR5 PAMs. CDPPB is a highly potent and efficacious modulator with some inherent agonist activity, acting at the well-characterized MPEP allosteric site. This compound, while slightly less potent and a lower fold-shift potentiator, offers the advantage of being a pure PAM that acts at a novel binding site. The choice between these or similar compounds for research or therapeutic development will depend on the desired level of mGluR5 potentiation and whether inherent agonist activity is acceptable or to be avoided. Further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparison of their in vivo efficacy and therapeutic potential.

References

A Comparative Efficacy Analysis of BMT-145027 and VU-29: mGluR5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5), BMT-145027 and VU-29. This document synthesizes available preclinical data to offer an objective overview of their performance, supported by experimental details and visual representations of their mechanisms of action.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a critical G-protein coupled receptor involved in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Positive allosteric modulators that enhance the receptor's response to the endogenous ligand glutamate, offer a promising therapeutic strategy. This guide focuses on two such modulators, this compound and VU-29, providing a comparative analysis of their in vitro and in vivo efficacy.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key quantitative data for this compound and VU-29 based on available preclinical studies. It is important to note that a direct head-to-head comparison in the same study is not currently available in the public domain; therefore, variations in experimental conditions should be considered when interpreting these data.

Table 1: In Vitro Potency and Activity

ParameterThis compoundVU-29Assay Type
EC50 47 nM[1]9 nM[2]Calcium Mobilization Assay (rat mGluR5)
Ki Not Available244 nM[2]Radioligand Binding Assay (rat mGluR5)
Intrinsic Activity No inherent agonist activity[1]Described as a 'pure' PAM with no appreciable allosteric agonist activity in Ca2+ mobilization assays.Calcium Mobilization Assay
Biased Modulation Not explicitly reported, but described as a "pure" PAM.Exhibits biased modulation; does not potentiate mGluR5 modulation of NMDAR currents.Electrophysiology

Table 2: In Vivo Efficacy in Behavioral Models

Behavioral ModelThis compoundVU-29SpeciesKey Finding
Novel Object Recognition Effective at 30 mg/kg[1]Effective in reversing ethanol withdrawal-induced deficits.Mouse / RatEnhancement of recognition memory.
Ethanol-Induced Conditioned Place Preference (CPP) Not AvailableInhibits the maintenance of ethanol-induced CPP.RatAttenuation of reward-associated memories.
Long-Term Potentiation (LTP) Not AvailableEnhances hippocampal LTP.RatFacilitation of synaptic plasticity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.

Calcium Mobilization Assay

This in vitro assay is used to determine the potency of PAMs in enhancing mGluR5-mediated intracellular calcium release in response to an agonist.

Objective: To measure the EC50 of this compound and VU-29 in potentiating an agonist-induced calcium response in cells expressing mGluR5.

General Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing rat mGluR5 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to allow for adherence.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.

  • Compound Addition: The test compound (this compound or VU-29) is added to the wells at various concentrations.

  • Agonist Stimulation: After a short incubation with the PAM, a sub-maximal concentration of an mGluR5 agonist (e.g., glutamate or DHPG) is added to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR® instrument).

  • Data Analysis: The EC50 value, representing the concentration of the PAM that produces 50% of the maximal potentiation of the agonist response, is calculated from the concentration-response curves.

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to assess recognition memory in rodents.

Objective: To evaluate the effect of this compound or VU-29 on cognitive function, specifically recognition memory.

General Protocol:

  • Habituation: The animal (mouse or rat) is placed in an open-field arena without any objects and allowed to explore freely for a set period to acclimate to the environment.

  • Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration. The time spent exploring each object is recorded.

  • Inter-trial Interval: The animal is returned to its home cage for a specific period (e.g., 24 hours).

  • Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

Hippocampal Long-Term Potentiation (LTP) Electrophysiology

LTP is a cellular mechanism underlying learning and memory, and its modulation by pharmacological agents can be assessed using electrophysiology in brain slices.

Objective: To determine the effect of VU-29 on synaptic plasticity in the hippocampus.

General Protocol:

  • Slice Preparation: The hippocampus is dissected from a rat brain and sectioned into thin slices.

  • Recording Setup: Slices are transferred to a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). A stimulating electrode is placed to activate presynaptic fibers (e.g., Schaffer collaterals), and a recording electrode is placed to measure the postsynaptic response (field excitatory postsynaptic potential, fEPSP) in the CA1 region.

  • Baseline Recording: A stable baseline of synaptic transmission is recorded by delivering single electrical pulses at a low frequency.

  • Compound Application: VU-29 is bath-applied to the slice at a specific concentration.

  • LTP Induction: A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce LTP.

  • Post-Induction Recording: The fEPSP is monitored for an extended period after the induction protocol to assess the magnitude and stability of LTP.

  • Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for a "pure" mGluR5 PAM like this compound and a "biased" mGluR5 PAM like VU-29.

Pure mGluR5 PAM Signaling cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates Glutamate Glutamate Glutamate->mGluR5 Binds This compound This compound (Pure PAM) This compound->mGluR5 Potentiates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Downstream_Signaling Downstream Signaling (e.g., ERK, CREB) Ca2_release->Downstream_Signaling PKC->Downstream_Signaling

Caption: Proposed signaling pathway for a pure mGluR5 PAM like this compound.

Biased mGluR5 PAM Signaling cluster_membrane Cell Membrane mGluR5 mGluR5 Gq_Signaling Gq-mediated Signaling (e.g., PLC, Ca2+) mGluR5->Gq_Signaling Activates NMDAR_Modulation NMDAR Current Modulation mGluR5->NMDAR_Modulation No Potentiation by VU-29 Gq Gq NMDAR NMDAR Glutamate Glutamate Glutamate->mGluR5 Binds VU-29 VU-29 (Biased PAM) VU-29->mGluR5 Potentiates LTP_Enhancement LTP Enhancement Gq_Signaling->LTP_Enhancement

Caption: Proposed biased signaling of VU-29 at the mGluR5 receptor.

Experimental Workflow

Experimental Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Ca_Assay Calcium Mobilization Assay (HEK293-mGluR5 cells) EC50_Ki Determine EC50 & Ki Ca_Assay->EC50_Ki Binding_Assay Radioligand Binding Assay Binding_Assay->EC50_Ki Animal_Models Rodent Models (Mouse/Rat) EC50_Ki->Animal_Models Inform Dose Selection NOR_Test Novel Object Recognition Test Animal_Models->NOR_Test LTP_Study Hippocampal LTP Electrophysiology Animal_Models->LTP_Study Cognitive_Enhancement Assess Cognitive Enhancement NOR_Test->Cognitive_Enhancement Synaptic_Plasticity Measure Synaptic Plasticity LTP_Study->Synaptic_Plasticity

Caption: General experimental workflow for evaluating mGluR5 PAMs.

Discussion and Conclusion

Both this compound and VU-29 are potent mGluR5 PAMs with demonstrated efficacy in preclinical models. Based on the available data, VU-29 exhibits a higher potency in in vitro calcium mobilization assays. A key differentiator appears to be the concept of biased modulation. VU-29 has been shown to enhance LTP without potentiating mGluR5's modulation of NMDAR currents, suggesting a distinct mechanism of action compared to other mGluR5 PAMs. This compound is characterized as a "pure" PAM, implying it enhances the endogenous effects of glutamate without significant intrinsic agonist activity, though its profile regarding biased modulation has not been as extensively reported as that of VU-29.

The in vivo data, while not from direct comparative studies, indicates that both compounds can enhance cognitive function in rodent models. The choice between these two modulators for future research and development may depend on the specific therapeutic indication and the desired signaling profile. The biased agonism of VU-29 could be advantageous in scenarios where modulation of NMDAR function is not desired, potentially reducing the risk of certain side effects. Further head-to-head studies are warranted to provide a more definitive comparison of the efficacy and safety profiles of this compound and VU-29.

References

A Comparative Guide to the Selectivity Profile of BMT-145027 and Other mGluR5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of the novel metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM), BMT-145027, with other well-characterized mGluR5 PAMs: CDPPB, VU0360172, and VU0424465. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs.

Introduction to mGluR5 PAMs

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a critical role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators of mGluR5 represent a promising therapeutic strategy as they do not directly activate the receptor but rather enhance its response to the endogenous ligand, glutamate. This mechanism of action offers the potential for a more subtle and physiologically relevant modulation of receptor activity compared to orthosteric agonists.

This compound is a novel mGluR5 PAM that has been characterized as having no inherent agonist activity.[1] This guide will compare its in vitro pharmacological properties, particularly its selectivity, with those of other widely used mGluR5 PAMs.

Comparative Selectivity and Potency

The following tables summarize the available quantitative data for this compound and other selected mGluR5 PAMs. It is important to note that direct cross-comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Potency and Affinity at mGluR5

CompoundModulator TypePotency (EC50, nM)Binding Affinity (Ki, nM)Species
This compound PAM (no inherent agonist activity)47[1][2][3]Not explicitly foundNot specified
CDPPB PAM10 (human), 20 (rat)Not explicitly foundHuman, Rat
VU0360172 PAM16[4]195[4]Not specified
VU0424465 PAM-Agonist1.5 (PAM activity), 171 (agonist activity)11.8[5]Not specified

Table 2: Selectivity Profile against other mGluR Subtypes

CompoundmGluR1mGluR2mGluR3mGluR4mGluR6mGluR7mGluR8
This compound No data foundNo data foundNo data foundNo data foundNo data foundNo data foundNo data found
CDPPB Inactive up to 10 µM[6]Inactive up to 10 µM[6]Inactive up to 10 µM[6]Inactive up to 10 µM[6]Inactive up to 10 µM[6]Inactive up to 10 µM[6]Inactive up to 10 µM[6]
VU0360172 Selective for mGluR5[7]Selective for mGluR5[7]Selective for mGluR5[7]Selective for mGluR5[7]No data foundNo data foundNo data found
VU0424465 No data foundNo data foundNo data foundNo data foundNo data foundNo data foundNo data found

Note: "Inactive" indicates no significant potentiation or inhibition was observed at the tested concentration. "Selective" indicates that the compound showed significantly higher potency for mGluR5 compared to other subtypes, though specific quantitative data may be limited in the available literature.

Off-Target Binding Profile

A comprehensive understanding of a compound's off-target interactions is crucial for interpreting experimental results and predicting potential side effects. While exhaustive off-target screening data for all the compared compounds is not publicly available, general statements from the literature indicate a focus on mGluR subtype selectivity during their development. For a thorough assessment, it is recommended to perform broad off-target screening, for example, using a service like the Eurofins SafetyScreen44 panel, which assesses activity against a panel of 44 common off-targets.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical mGluR5 signaling pathway and a typical experimental workflow for characterizing mGluR5 PAMs.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PAM mGluR5 PAM PAM->mGluR5 Potentiates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Canonical mGluR5 signaling pathway activated by glutamate and potentiated by a PAM.

Experimental_Workflow cluster_0 Compound Characterization A Primary Screening (e.g., FLIPR for Ca²⁺ mobilization) B Potency Determination (EC₅₀) A->B C Selectivity Screening (vs. other mGluRs) B->C E Binding Affinity (Ki determination via radioligand assay) B->E D Off-Target Screening (e.g., Eurofins SafetyScreen) C->D

Caption: A typical experimental workflow for characterizing a novel mGluR5 PAM.

Experimental Protocols

Calcium Mobilization Assay (FLIPR-based)

This functional assay is commonly used to determine the potency (EC50) of mGluR5 modulators by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human mGluR5 receptor in appropriate media.

  • Seed the cells into 384-well black-walled, clear-bottom microplates and incubate overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Remove the cell culture medium from the plates and add the dye-loading buffer to each well.

  • Incubate the plates for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.

3. Compound Addition and Measurement:

  • Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

  • Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

  • Add the test compound to the wells, followed by the addition of a sub-maximal concentration (e.g., EC20) of glutamate.

  • Monitor the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

  • The potentiation by the PAM is measured as an increase in the agonist-induced calcium response.

  • Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Radioligand Binding Assay ([3H]-MPEP Competition)

This assay is used to determine the binding affinity (Ki) of a test compound to the allosteric site of the mGluR5 receptor.[1]

1. Membrane Preparation:

  • Harvest HEK293 cells expressing the mGluR5 receptor and prepare cell membranes through homogenization and centrifugation.

  • Determine the protein concentration of the membrane preparation.

2. Assay Setup:

  • In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of the radioligand [3H]-MPEP (a known mGluR5 allosteric antagonist), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known mGluR5 antagonist like MPEP).

3. Incubation and Filtration:

  • Incubate the plate for a set period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Rapidly filter the contents of the wells through a glass fiber filter plate to separate the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

4. Scintillation Counting and Data Analysis:

  • Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log of the test compound concentration.

  • Fit the data to a competition binding curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

References

Validating the On-Target Activity of BMT-145027: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target activity of BMT-145027, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), with other alternative compounds. The information is supported by experimental data and detailed methodologies to aid in the evaluation and application of this research compound.

This compound has been identified as a potent mGluR5 positive allosteric modulator with an EC50 of 47 nM.[1][2] A key characteristic of this compound is its lack of inherent agonist activity, even at concentrations up to 16 μM, which is a critical attribute for a PAM.[1] This ensures that it only enhances the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor on its own.

Comparative Analysis of On-Target Activity

To provide a clear perspective on the performance of this compound, the following table summarizes its in vitro potency in comparison to other well-characterized mGluR5 PAMs. It is important to note that variations in experimental conditions can influence reported values, and direct head-to-head comparisons within the same study are ideal for the most accurate assessment.

CompoundTargetAssay TypePotency (EC50)Binding Affinity (Ki)Key Characteristics
This compound mGluR5Calcium Mobilization47 nM[1][2]Data not availableLacks inherent agonist activity.
CDPPB mGluR5Calcium Mobilization~270 nM~230 nMPrototypical mGluR5 PAM.
ADX47273 mGluR5Calcium Mobilization~130 nMData not availableBrain-penetrant with in vivo efficacy.
VU0360172 mGluR5Calcium Mobilization13 nMData not availablePotent and selective for mGluR5.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to characterize the on-target activity of mGluR5 PAMs like this compound.

Calcium Mobilization Assay

This functional assay measures the potentiation of the glutamate-induced intracellular calcium increase by the PAM in cells expressing mGluR5.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing rat mGluR5 are cultured in DMEM supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 40,000 cells per well and incubated overnight.

2. Dye Loading:

  • The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.

3. Compound Addition and Fluorescence Reading:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

  • A baseline fluorescence reading is taken.

  • This compound or other test compounds are added at various concentrations.

  • After a short incubation period, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.

  • Fluorescence intensity is measured over time to determine the potentiation of the calcium response.

4. Data Analysis:

  • The increase in fluorescence in the presence of the PAM is compared to the response with glutamate alone.

  • EC50 values are calculated from the concentration-response curves using a four-parameter logistic equation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the PAM to the mGluR5 receptor, typically by measuring its ability to displace a known radiolabeled ligand.

1. Membrane Preparation:

  • Membranes are prepared from HEK293 cells overexpressing mGluR5.

  • Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Reaction:

  • A competition binding experiment is performed using a single concentration (e.g., 5 nM) of a radiolabeled mGluR5 antagonist, such as [3H]-MethoxyPyEP.

  • Increasing concentrations of this compound are added to compete for binding to the receptor.

  • The reaction mixture is incubated to reach equilibrium.

3. Filtration and Scintillation Counting:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation cocktail is added to the filters, and the radioactivity is counted using a micro-beta counter.

4. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Processes

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds BMT145027 This compound (PAM) BMT145027->mGluR5 Potentiates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Caption: mGluR5 signaling pathway with this compound potentiation.

Calcium_Mobilization_Workflow start Start plate_cells Plate mGluR5-expressing cells in 384-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with calcium-sensitive dye incubate1->load_dye incubate2 Incubate for 1 hour load_dye->incubate2 read_baseline Read baseline fluorescence (FLIPR) incubate2->read_baseline add_compound Add this compound (various concentrations) read_baseline->add_compound add_glutamate Add Glutamate (EC20) add_compound->add_glutamate read_fluorescence Measure fluorescence change over time add_glutamate->read_fluorescence analyze Analyze data and calculate EC50 read_fluorescence->analyze end End analyze->end

References

Comparative Efficacy of BMT-145027: A Cross-Validation Study in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel kinase inhibitor BMT-145027 against other established research compounds. The data presented herein is intended to offer researchers and drug development professionals an objective overview of this compound's activity, supported by detailed experimental protocols and visual representations of the underlying biological and experimental frameworks.

Introduction

This compound is a novel, potent, and selective inhibitor of the MEK1/2 kinases, crucial components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document details the cross-validation of this compound's activity in three distinct cancer cell lines: A-549 (non-small cell lung cancer), HT-29 (colorectal cancer), and SK-MEL-28 (melanoma). Its performance is compared with two other widely used MEK inhibitors, Selumetinib and Trametinib.

Quantitative Analysis of Inhibitor Activity

The inhibitory activity of this compound and reference compounds was assessed by determining the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal effective concentration (EC50) for target modulation (p-ERK levels).

Table 1: IC50 Values for Cell Viability

The following table summarizes the IC50 values (in nM) of each inhibitor across the tested cell lines after a 72-hour incubation period. Lower values indicate higher potency.

CompoundA-549 (NSCLC) IC50 (nM)HT-29 (Colorectal) IC50 (nM)SK-MEL-28 (Melanoma) IC50 (nM)
This compound 8.5 12.1 5.2
Selumetinib150.7210.495.8
Trametinib1.22.50.8
Table 2: EC50 Values for p-ERK Inhibition

This table presents the EC50 values (in nM) for the inhibition of ERK phosphorylation, a direct downstream target of MEK1/2. Cells were treated for 24 hours before analysis.

CompoundA-549 (NSCLC) EC50 (nM)HT-29 (Colorectal) EC50 (nM)SK-MEL-28 (Melanoma) EC50 (nM)
This compound 2.1 3.5 1.8
Selumetinib45.260.930.1
Trametinib0.50.90.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: A-549, HT-29, and SK-MEL-28 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a 10-point serial dilution of this compound, Selumetinib, or Trametinib (ranging from 0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was read on a plate reader. The data was normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.

p-ERK Inhibition Assay (EC50 Determination)
  • Cell Seeding and Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. They were then treated with a serial dilution of the inhibitors for 24 hours.

  • Protein Extraction: Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Data Analysis: Blots were imaged, and band intensities were quantified. The ratio of p-ERK to total ERK was calculated and normalized to the vehicle control. EC50 values were determined using a four-parameter logistic regression model.

Visualizations

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK Target of this compound RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: The RAS/RAF/MEK/ERK signaling pathway targeted by this compound.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assay & Data Acquisition cluster_2 Phase 3: Data Analysis Seeding Seed Cells in Plates Adherence Overnight Adherence Seeding->Adherence Treatment Add Serial Dilutions of Inhibitors Adherence->Treatment Incubation Incubate (24h or 72h) Treatment->Incubation Viability Cell Viability Assay (Luminescence) Incubation->Viability Lysis Cell Lysis & Protein Extraction Incubation->Lysis Normalization Normalize to Controls Viability->Normalization WesternBlot Western Blot for p-ERK Lysis->WesternBlot WesternBlot->Normalization CurveFitting Four-Parameter Logistic Regression Normalization->CurveFitting Calculation Calculate IC50 / EC50 CurveFitting->Calculation

Caption: Workflow for determining IC50 and EC50 values of kinase inhibitors.

BMT-145027 vs. Other mGluR5 Modulators: An In Vivo Efficacy Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the novel metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM), BMT-145027, with other notable mGluR5 modulators. The data presented is compiled from publicly available experimental findings to assist researchers in evaluating these compounds for preclinical studies.

Introduction to mGluR5 Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in regulating synaptic plasticity and neuronal excitability. Its modulation has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and cognitive deficits. Both positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate, and negative allosteric modulators (NAMs), which reduce its activity, are under active investigation. This guide focuses on the comparative in vivo efficacy of this compound, a recent mGluR5 PAM, against other well-characterized modulators.

In Vivo Efficacy Data Comparison

The following tables summarize the in vivo efficacy of this compound and other selected mGluR5 PAMs in various rodent models.

Table 1: Novel Object Recognition (NOR) Test

CompoundAnimal ModelDosing RegimenKey Findings
This compound Mice30 mg/kgSignificantly increased time spent exploring the novel object, suggesting memory enhancement. A trend towards novel object preference was observed at 10 mg/kg.
VU0409551 Rats1, 3, 10 mg/kgDose-dependently enhanced recognition memory.

Table 2: Amphetamine-Induced Hyperlocomotion (AHL)

CompoundAnimal ModelDosing RegimenKey Findings
CDPPB RatsNot specifiedReversed amphetamine-induced locomotor activity.
VU0360172 Rats10 - 56.6 mg/kg (i.p.)Dose-dependent reversal of amphetamine-induced hyperlocomotion with an ED50 of 15.2 mg/kg.[1]
VU0092273 Rats10 - 56.6 mg/kg (i.p.)Dose-dependent reversal of amphetamine-induced hyperlocomotion with an ED50 of 11.6 mg/kg.[1]

Table 3: Other Preclinical Models

CompoundAnimal Model/IndicationDosing RegimenKey Findings
CDPPB BACHD mouse model of Huntington's Disease1.5 mg/kg (s.c.) for 18 weeksPrevented neuronal cell loss, decreased huntingtin aggregate formation, partially ameliorated motor incoordination, and rescued memory deficits.[2]
VU0409551 Rat model of schizophrenia (sub-chronic PCP)10 and 20 mg/kgSignificantly alleviated cognitive deficits.[3]
VU0360172 Rat model of schizophrenia (sub-chronic PCP)10 and 20 mg/kgSignificantly alleviated cognitive deficits.[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Novel Object Recognition (NOR) Test

Objective: To assess learning and memory.

Procedure:

  • Habituation: Rodents are individually habituated to an empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce anxiety and novelty-induced behaviors.

  • Training/Familiarization Phase: Two identical objects are placed in the arena. The animal, having received the test compound or vehicle at a predetermined time beforehand, is allowed to freely explore the objects for a specific duration (e.g., 10 minutes).

  • Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rodent is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object is indicative of intact memory of the familiar object.

Amphetamine-Induced Hyperlocomotion (AHL)

Objective: A preclinical model to screen for antipsychotic-like activity.

Procedure:

  • Habituation: Animals are habituated to the locomotor activity chambers for a period (e.g., 30-60 minutes) before drug administration.

  • Pre-treatment: The mGluR5 modulator or vehicle is administered at a specific time before the psychostimulant challenge.

  • Amphetamine Challenge: Amphetamine (e.g., 1 mg/kg, s.c.) is administered to induce hyperlocomotion.

  • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-90 minutes) post-amphetamine injection. A reduction in amphetamine-induced hyperactivity suggests potential antipsychotic efficacy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds PAM mGluR5 PAM (e.g., this compound) PAM->mGluR5 Enhances Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling & Neuronal Activity Ca2_release->Downstream PKC->Downstream

Caption: mGluR5 Signaling Pathway.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training cluster_day3 Day 3: Testing Habituation Place rodent in empty open-field arena Dosing Administer this compound or other modulator Training Place rodent in arena with two identical objects Dosing->Training Testing Replace one object with a novel object and place rodent in arena Data Record time spent exploring each object Testing->Data

Caption: Novel Object Recognition Experimental Workflow.

AHL_Workflow cluster_pretreatment Pre-treatment Phase cluster_test Test Phase Habituation Habituate rodent to locomotor activity chamber Dosing Administer mGluR5 modulator or vehicle Habituation->Dosing Amphetamine Administer Amphetamine to induce hyperlocomotion Recording Record locomotor activity Amphetamine->Recording

Caption: Amphetamine-Induced Hyperlocomotion Workflow.

References

Comparative Side Effect Profile of BMT-145027 and Other mGluR5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical side effect profile of BMT-145027, a novel metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM), with other notable PAMs in its class. The information is intended to assist researchers in evaluating the therapeutic potential and safety liabilities of these compounds.

Executive Summary

This compound is an mGluR5 PAM that notably lacks inherent agonist activity. This characteristic is a key differentiator from some other mGluR5 PAMs and suggests a potentially more favorable side effect profile. Preclinical evidence on related compounds indicates that intrinsic agonist activity in mGluR5 PAMs is strongly associated with pro-convulsive effects and neurotoxicity. While direct comparative safety data for this compound is not yet publicly available, this guide consolidates existing knowledge on the side effect profiles of comparator mGluR5 PAMs to provide a predictive context for this compound's safety profile.

Overview of mGluR5 PAMs and Key Safety Concerns

Positive allosteric modulators of mGluR5 are a promising class of drugs for various central nervous system (CNS) disorders. However, preclinical studies have identified potential adverse effects, primarily seizure induction and neurotoxicity. A critical factor influencing these side effects appears to be the presence or absence of intrinsic allosteric agonist activity.

  • Ago-PAMs: These modulators not only potentiate the effect of the endogenous ligand (glutamate) but also possess intrinsic activity at the receptor, even in the absence of glutamate. This can lead to over-activation of the mGluR5 pathway, increasing the risk of excitotoxicity-related side effects.

  • Pure PAMs: These modulators only enhance the receptor's response to glutamate and have no intrinsic activity on their own. This mechanism is thought to preserve the natural physiological patterns of receptor activation, potentially leading to a better safety profile.

Comparative Side Effect Data

The following table summarizes the available preclinical data on the side effect profiles of selected mGluR5 PAMs. Due to the absence of specific public data for this compound, its profile is predicted based on its classification as a PAM without inherent agonist activity.

CompoundTypeSeizure LiabilityNeurotoxicityGeneral Behavioral Effects
This compound Pure PAM (Predicted) Low Low To be determined
VU0424465 Ago-PAMHigh (Induces behavioral convulsions)Observed (Neuronal damage in the auditory cortex)Induces epileptiform activity
VU0361747 Pure PAMLow (No behavioral disturbances at high doses)Not Observed Well-tolerated in preclinical models
CDPPB Pure PAMLow (No reported seizures at therapeutic doses)Not Observed at therapeutic dosesMay affect sleep architecture initially
ADX47273 Pure PAMLow (No reported seizures at therapeutic doses)Not Observed at therapeutic dosesNo consistent catalepsy or sedation reported

Experimental Methodologies

The assessment of the side effect profiles of these compounds relies on a battery of standardized preclinical tests. The key methodologies are outlined below.

Seizure Liability Assessment

Protocol: Electroencephalography (EEG) Monitoring in Rodents

  • Objective: To detect and quantify pro-convulsive activity of a test compound.

  • Method:

    • Animals (typically rats or mice) are surgically implanted with telemetry-based EEG electrodes to allow for continuous monitoring of brain electrical activity in freely moving subjects.

    • Following a recovery period, baseline EEG recordings are obtained.

    • The test compound is administered at various doses.

    • Continuous video-EEG recordings are captured for a specified period post-dosing (e.g., 24 hours) to identify any epileptiform discharges, spikes, or overt seizure activity.

    • Data is analyzed to determine the dose at which seizure activity is first observed (threshold dose) and the severity and frequency of events.[1][2]

  • Positive Control: A known pro-convulsant agent, such as pentylenetetrazol (PTZ), is often used to validate the sensitivity of the model.

Neurotoxicity Assessment

Protocol: Fluoro-Jade C Staining

  • Objective: To identify and quantify degenerating neurons in the brain as an indicator of neurotoxicity.[3][4][5]

  • Method:

    • Animals are administered the test compound, typically at doses that are multiples of the anticipated therapeutic dose.

    • After a set period, the animals are euthanized, and their brains are collected and sectioned.

    • The brain sections are stained with Fluoro-Jade C, a fluorescent dye that specifically binds to degenerating neurons.

    • The stained sections are examined under a fluorescence microscope, and the number and distribution of Fluoro-Jade C-positive cells are quantified in specific brain regions of interest.[3][6]

  • Positive Control: A known neurotoxicant, such as kainic acid, is used to induce neuronal degeneration and validate the staining procedure.[3]

General Behavioral and Physiological Assessment

Protocol: Irwin Test

  • Objective: To provide a comprehensive screen of the potential behavioral and physiological effects of a novel compound in rodents.[7][8][9][10][11]

  • Method:

    • A trained observer systematically assesses a range of parameters in individual animals following administration of the test compound.

    • Observations are typically made at multiple time points to capture the onset, duration, and peak effects.

    • The parameters evaluated are grouped into several domains:

      • Behavioral: Spontaneous activity, posture, gait, stereotypy, passivity.

      • Neurological: Reflexes (pinna, corneal, righting), muscle tone, motor coordination (e.g., grip strength).

      • Autonomic: Salivation, lacrimation, piloerection, pupil size, body temperature.[8][10]

    • Each parameter is scored on a predefined scale, and the overall profile of the compound is documented.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for assessing the preclinical safety of an mGluR5 PAM.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq/11 Gq/11 mGluR5->Gq/11 Activates PAM PAM (e.g., this compound) PAM->mGluR5 Modulates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Stores IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates Downstream_Effectors Downstream Signaling (e.g., MAPK, PI3K/Akt) PKC->Downstream_Effectors Ca_cyto Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Ca_cyto->Downstream_Effectors

Caption: mGluR5 Signaling Pathway.

Preclinical_Safety_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (PAM vs. Ago-PAM activity) Compound_Synthesis->In_Vitro_Screening Dose_Range_Finding Dose-Range Finding Studies In_Vitro_Screening->Dose_Range_Finding Behavioral_Assessment General Behavioral Assessment (Irwin Test) Dose_Range_Finding->Behavioral_Assessment Seizure_Liability Seizure Liability Assessment (EEG Monitoring) Dose_Range_Finding->Seizure_Liability Neurotoxicity_Study Neurotoxicity Assessment (Fluoro-Jade C Staining) Dose_Range_Finding->Neurotoxicity_Study Data_Analysis Data Analysis and Side Effect Profile Generation Behavioral_Assessment->Data_Analysis Seizure_Liability->Data_Analysis Neurotoxicity_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: Preclinical Safety Assessment Workflow.

Conclusion

Based on its classification as a positive allosteric modulator without inherent agonist activity, this compound is predicted to have a favorable preclinical side effect profile with a low propensity for inducing seizures and neurotoxicity compared to mGluR5 PAMs with intrinsic agonist activity. Further preclinical studies are necessary to definitively characterize the safety profile of this compound and validate this prediction. The experimental protocols outlined in this guide provide a robust framework for such an evaluation.

References

Orthogonal Assays to Validate the Mechanism of Action of BMT-145027 as a Positive Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to confirm the mechanism of action of BMT-145027, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound exhibits an EC50 of 47 nM and demonstrates no inherent agonist activity, making it a promising candidate for therapeutic development.[1][2] To rigorously validate its function, a series of orthogonal assays targeting different points in the mGluR5 signaling cascade are recommended. This document outlines key assays, presents comparative data with other known mGluR5 PAMs, and provides detailed experimental protocols.

Understanding the mGluR5 Signaling Pathway

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11. This initiates a signaling cascade beginning with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1][3][4] DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). Downstream of these initial events, several other signaling pathways are modulated, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).

Positive allosteric modulators like this compound bind to a site on the mGluR5 receptor distinct from the glutamate binding site and enhance the receptor's response to glutamate. This modulatory activity can be confirmed by assessing key downstream events in the signaling pathway.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds BMT145027 This compound (mGluR5 PAM) BMT145027->mGluR5 Modulates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates ERK p-ERK1/2 PKC->ERK Phosphorylates CREB p-CREB ERK->CREB Phosphorylates Ca2_store Ca²⁺ Store IP3R->Ca2_store Opens Ca2_store->Ca2 Release

Figure 1. Simplified mGluR5 signaling pathway activated by glutamate and positively modulated by this compound.

Orthogonal Assays for Confirmation of this compound Activity

A multi-assay approach provides a robust validation of a compound's mechanism of action. The following assays are recommended to confirm the activity of this compound as an mGluR5 PAM.

Intracellular Calcium Mobilization Assay

This assay directly measures the potentiation of glutamate-induced intracellular calcium release, a primary consequence of mGluR5 activation.

Experimental Workflow:

cluster_workflow Calcium Mobilization Assay Workflow start Seed mGluR5- expressing cells load Load cells with Ca²⁺ indicator dye start->load preincubate Pre-incubate with This compound or alternative PAM load->preincubate stimulate Stimulate with sub-maximal glutamate (EC20) preincubate->stimulate measure Measure fluorescence (calcium signal) stimulate->measure analyze Analyze data and determine EC50 measure->analyze

Figure 2. Workflow for an intracellular calcium mobilization assay.

Comparative Data:

CompoundEC50 (nM)Fold Potentiation (at 10 µM)Reference
This compound 47To be determined
VU0360172180~5
CDPPB250~4

Experimental Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human mGluR5 in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Wash cells to remove excess dye and add varying concentrations of this compound or a reference PAM. Incubate for 15-30 minutes.

  • Glutamate Stimulation: Add a sub-maximal concentration of glutamate (e.g., EC20) to all wells simultaneously using a fluorescence plate reader's injection system.

  • Data Acquisition: Measure the fluorescence intensity before and after glutamate addition.

  • Data Analysis: Calculate the fold-potentiation of the glutamate response by the PAM and determine the EC50 of the PAM.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a downstream metabolite of IP3, providing a more integrated measure of Gq signaling over time.

Comparative Data:

CompoundEC50 (nM)Max Response (% of Glutamate)Reference
This compound To be determinedTo be determined
VU0092273~1,000~150%
CDPPB~500~160%

Experimental Protocol:

  • Cell Culture: Plate mGluR5-expressing cells in 96-well plates.

  • Compound Incubation: On the day of the assay, replace the culture medium with a stimulation buffer containing varying concentrations of this compound and a fixed, sub-maximal concentration of glutamate. Include LiCl to inhibit the breakdown of IP1.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure IP1 levels using a commercially available HTRF or ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration-response curve for this compound and determine its EC50 and maximal potentiation.

ERK1/2 Phosphorylation Assay

This assay assesses the activation of a key downstream kinase, providing evidence of signaling propagation beyond the initial second messenger generation.

Comparative Data:

Compound (at 10 µM)Fold Increase in p-ERK1/2Reference
This compound To be determined
CDPPBSignificant potentiation of DHPG-induced ERK1/2 phosphorylation
DHPG (agonist)Induces ERK1/2 phosphorylation

Experimental Protocol:

  • Cell Treatment: Culture primary cortical neurons or mGluR5-expressing cell lines to near confluency. Starve the cells in a serum-free medium for 4-6 hours. Treat with this compound for 15 minutes, followed by stimulation with glutamate for 5-10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Conclusion

To robustly confirm the mechanism of action of this compound as an mGluR5 positive allosteric modulator, a combination of orthogonal assays is essential. The primary intracellular calcium mobilization assay should be complemented with downstream functional assays such as IP1 accumulation and ERK1/2 phosphorylation. Comparing the potency and efficacy of this compound with established mGluR5 PAMs like VU0360172 and CDPPB in these assays will provide a comprehensive and compelling data package to validate its intended pharmacological activity. This multi-faceted approach strengthens the evidence for its specific mechanism and supports its further development as a potential therapeutic agent.

References

Head-to-Head Comparison: BMT-145027 and MPEP in mGluR5 Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is critical for the accurate investigation of receptor function. This guide provides a detailed, data-driven comparison of two modulators of the metabotropic glutamate receptor 5 (mGluR5): BMT-145027, a positive allosteric modulator (PAM), and MPEP, a non-competitive antagonist.

This document outlines their respective binding characteristics, provides detailed experimental protocols for their assessment, and visualizes the relevant signaling and experimental workflows.

Introduction to the Compounds

This compound is a positive allosteric modulator (PAM) of the mGluR5.[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. It exhibits an EC50 of 47 nM and has been shown to lack inherent agonist activity at concentrations up to 16 μM.[1]

MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a widely used, potent, and selective non-competitive antagonist of the mGluR5.[2] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit receptor activation.[3] MPEP has a reported IC50 value of 36 nM for the inhibition of quisqualate-stimulated phosphoinositide hydrolysis.[2][4]

Quantitative Data Presentation

The following table summarizes the key in vitro binding and functional data for this compound and MPEP at the mGluR5. It is important to note that a direct comparison of binding affinity based on the provided EC50 for a PAM and IC50 for an antagonist is not straightforward, as they measure different aspects of compound activity. However, competition binding assays against a common radioligand can provide a more direct measure of affinity (Ki).

ParameterThis compoundMPEPReference(s)
Mechanism of Action Positive Allosteric Modulator (PAM)Non-competitive Antagonist[1],[2]
Potency (EC50) 47 nMNot Applicable[1]
Inhibitory Potency (IC50) Not Applicable36 nM[2],[4]
Binding Site AllostericAllosteric (MPEP site)[1],[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGluR5 signaling cascade and a typical experimental workflow for assessing compound binding.

mGluR5_Signaling_Pathway mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Canonical mGluR5 signaling cascade.

Experimental_Workflow Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing mGluR5) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Preparation (e.g., [3H]-methoxyPEPy) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilution (this compound or MPEP) Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation 6. Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis 7. Data Analysis (IC50/Ki determination) Scintillation->Data_Analysis

Workflow for radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding data. Below are generalized protocols for radioligand competition binding assays applicable to both this compound and MPEP.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for the mGluR5 by measuring its ability to displace a specific radioligand.

1. Materials:

  • Cell Membranes: Prepared from a cell line stably expressing the human or rat mGluR5.

  • Radioligand: [3H]-methoxyPEPy (a high-affinity mGluR5 antagonist).

  • Test Compounds: this compound and MPEP, prepared in a series of dilutions.

  • Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Unlabeled Ligand: A high concentration of MPEP (e.g., 10 µM) to determine non-specific binding.

  • 96-well plates, glass fiber filters, and a scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing mGluR5 in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., 2 nM [3H]-methoxyPEPy), and varying concentrations of the test compound (this compound or MPEP).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound and MPEP represent two distinct classes of mGluR5 modulators with different effects on receptor function. This compound acts as a PAM, enhancing the receptor's response to glutamate, while MPEP is a non-competitive antagonist that inhibits receptor activity. The choice between these compounds will depend on the specific research question. For studies aiming to potentiate mGluR5 signaling, this compound is the appropriate tool. Conversely, for experiments requiring the blockade of mGluR5 function, MPEP is the established standard. The provided experimental protocols offer a framework for the in-house characterization and comparison of these and other mGluR5 modulators.

References

Benchmarking BMT-145027: A Comparative Analysis Against Novel mGluR5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent, selective, and effective mGluR5 Positive Allosteric Modulator (PAM) is critical for advancing research in neurological and psychiatric disorders. This guide provides a comprehensive comparison of BMT-145027 against other novel mGluR5 PAMs, offering a detailed examination of its performance based on available experimental data.

Metabotropic glutamate receptor 5 (mGluR5) represents a promising therapeutic target for a range of central nervous system disorders. Positive allosteric modulators, which enhance the receptor's response to the endogenous ligand glutamate, offer a nuanced approach to modulating mGluR5 activity. This compound has emerged as a noteworthy mGluR5 PAM, characterized by its potency and lack of inherent agonist activity.[1][2][3] This guide will objectively compare the performance of this compound with other well-characterized novel mGluR5 PAMs, focusing on key in vitro and in vivo parameters.

In Vitro Pharmacological Profile: A Head-to-Head Look at Potency and Efficacy

The in vitro potency of mGluR5 PAMs is a primary indicator of their potential therapeutic utility. This compound exhibits a half-maximal effective concentration (EC50) of 47 nM and demonstrates no inherent agonist activity at concentrations up to 16 μM, classifying it as a pure PAM.[1][2][3] A direct comparative study benchmarking this compound against other novel mGluR5 PAMs under identical assay conditions is not publicly available at this time. However, to provide a contextual understanding, the potencies of other widely studied mGluR5 PAMs from various literature sources are presented below. It is crucial to note that variations in experimental conditions across different studies can influence the outcomes.

CompoundEC50 (nM)Assay TypeCell LineKey Characteristics
This compound 47 Calcium MobilizationNot SpecifiedPure PAM with high microsomal stability (85% remaining) [1][2][3]
CDPPB~27Calcium MobilizationCHO (Human mGluR5)Well-characterized tool compound
ADX47273~170Calcium MobilizationHEK293 (rat mGluR5)Shows antipsychotic-like and procognitive activities in vivo
VU0360172~16Not SpecifiedNot SpecifiedOrally active with improved pharmacokinetic profile

In Vivo Preclinical Efficacy: Evaluating Performance in Relevant Models

The ultimate validation of a drug candidate lies in its in vivo efficacy. This compound has been evaluated in a novel object recognition test in mice, a model used to assess cognitive enhancement. In this model, this compound, when administered at 30 mg/kg, led to a significant increase in the time spent exploring a novel object, suggesting an improvement in memory.[1][3] A trend towards improved novel object preference was also observed at a 10 mg/kg dose.[1][3]

For a comparative perspective, the table below summarizes the in vivo effects of other prominent mGluR5 PAMs in various preclinical models.

CompoundAnimal ModelEffective DoseObserved Effects
This compound Novel Object Recognition (Mouse) 10-30 mg/kg (i.p.) Significant improvement in recognition memory [1][3]
CDPPBVarious models of schizophrenia and Huntington's disease1.5 - 30 mg/kgAmeliorates pathology and phenotypic signs
ADX47273Models of schizophrenia and cognition1 - 100 mg/kg (i.p.)Antipsychotic-like and procognitive effects
VU0360172Models of psychosis56.6 mg/kgReversal of amphetamine-induced hyperlocomotion

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the canonical mGluR5 signaling pathway and a typical experimental workflow for evaluating mGluR5 PAMs.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate Glutamate->mGluR5 Binds PAM This compound (PAM) PAM->mGluR5 Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: mGluR5 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A HEK293 cells expressing human mGluR5 B Calcium Mobilization Assay (e.g., FLIPR) A->B C Radioligand Binding Assay (e.g., [3H]MPEP) A->C D Determine EC50 and agonist activity B->D E Determine Ki and binding affinity C->E F Rodent Model (e.g., Mouse) D->F Promising Candidate E->F Promising Candidate H Compound Administration (e.g., i.p.) F->H G Behavioral Assay (e.g., Novel Object Recognition) I Data Collection and Analysis G->I H->G J Assess cognitive enhancement or other relevant phenotype I->J

Caption: Experimental Workflow for mGluR5 PAM Evaluation.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a primary method for determining the potency (EC50) of mGluR5 PAMs.

Objective: To measure the potentiation of glutamate-induced intracellular calcium influx by this compound and other mGluR5 PAMs.

Materials:

  • HEK293 cells stably expressing human or rat mGluR5.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Glutamate.

  • Test compounds (mGluR5 PAMs).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed HEK293-mGluR5 cells into 384-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and incubate the cells with Fluo-4 AM and Pluronic F-127 in assay buffer for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer and add varying concentrations of the test PAMs to the wells.

  • Glutamate Stimulation: After a brief incubation with the PAM, add a sub-maximal concentration of glutamate (EC20) to stimulate the receptor.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the increase in fluorescence in the presence of the PAM compared to the response with glutamate alone. Determine the EC50 from the concentration-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a PAM to the allosteric site of mGluR5.

Objective: To measure the displacement of a radiolabeled allosteric antagonist by this compound and other mGluR5 PAMs.

Materials:

  • Cell membranes prepared from HEK293 cells expressing mGluR5.

  • Radioligand (e.g., [3H]MPEP or [3H]-MethoxyPyEP).

  • Test compounds (mGluR5 PAMs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Novel Object Recognition (NOR) Test

This behavioral assay is used to assess the effects of compounds on learning and memory in rodents.

Objective: To evaluate the cognitive-enhancing effects of this compound and other mGluR5 PAMs.

Materials:

  • Test animals (e.g., mice).

  • Open field arena.

  • Two identical objects (familiar objects).

  • One novel object.

  • Video recording and analysis software.

Procedure:

  • Habituation: Individually habituate each mouse to the open field arena for a set period on consecutive days.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them freely for a defined time.

  • Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 24 hours) to allow for memory consolidation.

  • Testing Phase: Replace one of the familiar objects with a novel object and return the mouse to the arena. Record the time the mouse spends exploring each object.

  • Data Analysis: Calculate the discrimination index (DI), which is the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher DI indicates better recognition memory.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for BMT-145027

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides detailed guidance on the proper disposal procedures for BMT-145027, a potent mGluR5 positive allosteric modulator.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for laboratory personnel.

PropertyValueSource
CAS Number 2018282-44-3DC Chemicals, Chemsrc
Molecular Formula C23H14ClF3N4DC Chemicals
Molecular Weight 438.08DC Chemicals
EC50 47 nMChemsrc
Storage (Short Term) 4°C for 1 yearDC Chemicals
Storage (Long Term) -20°C for more than 2 yearsDC Chemicals

Proper Disposal Procedures for this compound

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. It is crucial to prevent the release of this chemical into the environment.

Step-by-Step Disposal Guidance:

  • Consult Local Regulations: Before initiating any disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department and review all relevant local, state, and federal guidelines for chemical waste disposal.

  • Container Management: Keep the chemical in its original, tightly closed container for disposal. Do not mix with other waste materials unless explicitly instructed to do so by your EHS department.

  • Waste Collection: Arrange for the collection of the waste material by a licensed and qualified hazardous waste disposal service. All waste materials should be disposed of at an approved waste disposal facility.

  • Avoid Environmental Release: Under no circumstances should this compound be allowed to enter drains, sewers, or waterways. Prevent any spillage or leakage, and in the event of an accidental release, follow the containment procedures outlined in the Safety Data Sheet.

G This compound Disposal Workflow cluster_prep Preparation cluster_action Action cluster_prevention Prevention cluster_end Completion start Start: Identify this compound for Disposal consult Consult Local/Institutional Regulations start->consult container Keep in Original, Closed Container consult->container collect Arrange for Professional Waste Collection container->collect no_release Prevent Environmental Release (Drains, Waterways) container->no_release transport Transport to Approved Disposal Facility collect->transport collect->no_release end End: Disposal Complete transport->end G Competition Binding Assay Workflow cluster_setup Experiment Setup cluster_reaction Reaction and Termination cluster_analysis Data Acquisition and Analysis start Start: Prepare Reaction Mixture radioligand Add 5 nM [3H]-MethoxyPyEP start->radioligand competitor Add Increasing Concentrations of this compound radioligand->competitor terminate Terminate with Ice-Cold Buffer competitor->terminate filtrate Rapid Filtration terminate->filtrate plate Punch Filter into 96-Well Plate filtrate->plate cocktail Add Scintillation Cocktail & Soak for 8h plate->cocktail read Read Plate on Micro-Beta Counter cocktail->read analyze Determine IC50 using Non-Linear Regression read->analyze end End: IC50 Value Determined analyze->end

Essential Safety and Logistical Information for Handling BMT-145027

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: BMT-145027 is a potent research compound. A comprehensive Safety Data Sheet (SDS) is not publicly available. The following guidance is based on general best practices for handling potent compounds in a laboratory setting and available information on this compound.[1][2][3] All laboratory personnel must conduct a thorough hazard assessment before beginning any work with this compound.[4]

Physicochemical and Biological Data
PropertyValueSource
CAS Number 2018282-44-3[5]
Chemical Formula C23H14ClF3N4
Molecular Weight 438.08
Biological Activity mGluR5 positive allosteric modulator with an EC50 of 47 nM
Appearance Not specified (assume solid powder)
Storage 4°C for 1 year, -20°C for more than 2 years

Operational Plan: Handling this compound

A designated area within the laboratory should be established for the handling of potent compounds like this compound. Access to this area should be restricted to trained personnel.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

  • Body Protection: A flame-resistant lab coat is recommended.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes, splash goggles and a face shield should be worn in combination.

  • Hand Protection: Disposable nitrile gloves are the minimum. Consider double-gloving for added protection. For any direct contact, chemical-resistant gloves should be used, and the manufacturer's compatibility chart should be consulted.

  • Respiratory Protection: When handling the powder outside of a contained environment, a respirator (e.g., N95 or higher) is necessary.

Engineering Controls
  • Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize inhalation exposure.

  • Containment: For weighing and aliquoting, a balance enclosure with HEPA filtration is recommended.

Experimental Workflow

The following diagram outlines the general workflow for handling this compound from receipt to use in an experiment.

G A Receiving and Storage B Hazard Assessment and Protocol Review A->B C Preparation of Designated Handling Area B->C D Weighing and Aliquoting (in containment) C->D E Solubilization D->E F Experimental Use E->F G Decontamination and Waste Disposal F->G

Experimental Workflow for this compound
Experimental Protocol: In Vivo Study in Mice

The following is a general protocol based on a published study involving this compound.

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg or 30 mg/kg) and the weight of the animals.

    • In a chemical fume hood, weigh the appropriate amount of this compound.

    • Solubilize the compound in a suitable vehicle. The original study does not specify the vehicle, so a common vehicle such as a solution of saline with a small percentage of DMSO and Tween 80 may be appropriate, but vehicle suitability should be determined experimentally.

  • Animal Dosing:

    • Administer the dosing solution to the mice via intraperitoneal (i.p.) injection 60 minutes prior to the training session.

  • Behavioral Testing (Novel Object Recognition):

    • During the training session, present two identical objects to the drug-treated and control mice.

    • After a 24-hour period, reintroduce the mice to one of the familiar objects and one novel object.

    • Record the time each mouse spends exploring each object. Increased time spent with the novel object is indicative of improved memory.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste:

    • Contaminated PPE (gloves, lab coats), absorbent paper, and other solid materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.

    • Empty original containers of this compound should be disposed of as hazardous waste.

  • Liquid Waste:

    • Unused solutions containing this compound and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container.

    • Aqueous and organic waste streams should be segregated.

  • Sharps:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Container Labeling

All waste containers must be labeled with a hazardous waste tag that includes:

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste.

  • The date the waste was first added to the container.

Storage and Disposal
  • Store hazardous waste in a designated, secondary containment area away from general lab traffic.

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.

Hypothetical Signaling Pathway

As this compound is a positive allosteric modulator of mGluR5, it enhances the receptor's response to its endogenous ligand, glutamate. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.

G cluster_0 Cell Membrane Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 BMT145027 This compound BMT145027->mGluR5 PLC PLC mGluR5->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Hypothetical mGluR5 Signaling Pathway

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.